Rehmaionoside B

Catalog No.
S640531
CAS No.
104056-83-9
M.F
C19H34O8
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rehmaionoside B

CAS Number

104056-83-9

Product Name

Rehmaionoside B

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1

InChI Key

ICINSKFENWFTQI-BHYGOWNVSA-N

SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Rehmaionoside B is a terpene glycoside.

Rehmaionoside B scutellarein compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Sources

The table below summarizes the core information for both compounds.

Property Rehmaionoside B Scutellarein
IUPAC Name Information limited 4',5,6-Trihydroxyflavone [1]
Chemical Formula C₁₉H₃₄O₈ [2] [3] C₁₅H₁₀O₆ [1]
Molecular Weight Information limited 286.24 g/mol [1]
CAS Registry Number Not specified in sources 529-53-3 [1]
Chemical Structure Scutellarein derivative; isomer of Rehmaionoside A [2] Aglycone core of scutellarin [4] [5]
Primary Natural Sources Roots of Rehmannia glutinosa [2] Scutellaria lateriflora [1], Erigeron breviscapus [4], and other Scutellaria species [5]
Compound Class Rehmaionoside / Scutellarein compound [2] Flavonoid aglycone [4] [6]

Identification and Analytical Methods

For natural product discovery, identifying these compounds within complex plant matrices is a critical first step. Here is a validated methodology from recent research on Rehmannia glutinosa.

G A Sample Preparation (Plant Root Extract) B LC-MS/MS Analysis A->B C Molecular Formula Prediction (MassHunter Software) B->C D MS/MS Fragmentation Analysis C->D E Structural Identification & Isomer Differentiation (Literature Comparison) D->E D->E

Experimental workflow for identifying rehmaionoside compounds and scutellarein derivatives from plant material using LC-MS/MS.

Detailed Protocol [2]:

  • Sample Preparation: Extract powdered roots of Rehmannia glutinosa (e.g., Fresh Rehmanniae Radix, FRR) using a suitable solvent like methanol or a methanol-water mixture.
  • LC-MS/MS Analysis:
    • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF) coupled with Liquid Chromatography (LC).
    • Ionization Mode: Perform analysis in positive ion mode.
    • Key Ions: For this compound, look for the sodium adduct [M+Na]+ observed at m/z 413.2149 (C₁₉H₃₄O₈Na).
  • Data Processing:
    • Use software like MassHunter 10.0 for molecular formula prediction, selecting candidates with a mass error typically within 10 ppm.
    • Analyze the MS/MS spectrum for characteristic fragments. For Rehmaionoside isomers, a key fragment ion is observed at m/z 211.1692, indicating the loss of a glucose unit (162 Da). Subsequent fragments at m/z 193.1592 and 175.1484 indicate consecutive losses of water molecules.
  • Structural Identification: Compare the observed molecular weight, formula, and fragmentation pattern with existing literature and databases to differentiate between isomers like Rehmaionoside A and B.

Pharmacological Mechanisms of Scutellarein

While data for this compound is sparse, its aglycone, scutellarein, has well-documented and multi-faceted mechanisms of action, particularly in oncology and neuroprotection. The following diagram and table summarize its complex pharmacology.

G Scutellarein Scutellarein PI3K_Akt PI3K/Akt Pathway Scutellarein->PI3K_Akt NF_kB NF-κB Pathway Scutellarein->NF_kB MAPK MAPK Pathway Scutellarein->MAPK JAK_STAT JAK/STAT3 Pathway Scutellarein->JAK_STAT Nrf2 Nrf2/ARE Pathway Scutellarein->Nrf2 Apoptosis Apoptosis Activation Scutellarein->Apoptosis Anticancer Anticancer Effect PI3K_Akt->Anticancer Anti_inflammatory Anti-inflammatory Effect NF_kB->Anti_inflammatory MAPK->Anticancer JAK_STAT->Anticancer Antioxidant Antioxidant Effect Nrf2->Antioxidant Apoptosis->Anticancer Neuroprotective Neuroprotective Effect Antioxidant->Neuroprotective

Scutellarein exerts therapeutic effects by modulating multiple cell signaling pathways, including key inhibitory and activating actions.

Pharmacological Area Key Targets & Pathways Observed Effects Experimental Evidence
Anticancer Activity Inhibits: PI3K/Akt, NF-κB, MAPK, JAK/STAT3, β-catenin/Wnt [5]. Activates: Intrinsic/Extrinsic Apoptosis [5]. Induces tumor cell death, cell cycle arrest, inhibits metastasis/angiogenesis [5]. Studies in colon, esophagus, bladder, and breast cancers [5].
Neuroprotective & Anti-inflammatory Inhibits NF-κB activation; reduces hippocampal apoptosis and neuroinflammation [4]. Protects against Aβ-induced cognitive dysfunction [4]. Beneficial in stroke models [7]. In vivo models of Alzheimer's disease [4]. Comprehensive review of stroke and ischemia [7].
Antioxidant Activity Activates the Nrf2/ARE pathway [5]. Enhances cellular antioxidant defenses [5]. In vitro and in vivo pharmacological studies [5].
Antiviral Activity Inhibits SARS-CoV helicase (nsP13) ATPase activity in vitro [4]. Potential antiviral agent against SARS-CoV [4]. In vitro enzyme inhibition assays [4].

Formulation Strategies to Enhance Bioavailability

A significant challenge in developing scutellarein (and potentially its glycosides like this compound) is its poor pharmacokinetic profile.

  • Bioavailability Challenge: Scutellarein's glycoside, scutellarin, exhibits extremely low oral bioavailability (0.40% ± 0.19% in Beagle dogs) and a short elimination half-life, largely due to poor solubility and rapid metabolism [5].
  • Advanced Formulation Solutions [5]:
    • Prodrugs: Creating triglyceride-mimetic prodrugs to improve intestinal absorption and lymphatic transport.
    • Nanoformulations: Using liposomes, PLGA-PEG nanoparticles, and cyclodextrin complexes to enhance solubility, stability, and target tumor delivery.
    • Other Dosage Forms: Developing self-microemulsions, fat emulsions, and nasal in-situ gels to bypass first-pass metabolism and improve brain delivery.

Research Gaps and Future Directions

  • This compound: The available search results reveal a significant lack of depth. Critical information on its direct pharmacological activities, pharmacokinetics, and comprehensive experimental data is missing. Future research should focus on isolating this compound and evaluating its biological effects.
  • Scutellarein: While much better characterized, challenges remain in improving its bioavailability for clinical efficacy [5] [6]. Future work should explore its interaction with gut microbiota, role in personalized medicine, and the establishment of standardized quality control protocols [6].

References

Key MS Identification Parameters for Rehmaionoside B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary mass spectrometry data used to characterize Rehmaionoside B, as found in the current literature [1] [2].

Parameter Specification / Observed Value
Molecular Formula C₁₉H₃₄O₈ [1] [2]
Ionization Mode Positive Ion Mode [1] [2]
Observed Adduct [M+Na]+ [1] [2]
Accurate Mass ([M+Na]+) m/z 413.2149 [1] [2]

| Characteristic MS/MS Fragments | m/z 211.1692 (loss of C₆H₁₀O₅, e.g., glucose) [1] [2] m/z 193.1592 (further loss of H₂O) [1] [2] m/z 175.1484 (further loss of H₂O) [1] [2] |

General Experimental Workflow

Based on the methodologies described in the search results, the following workflow outlines the key steps for identifying this compound from a Rehmanniae Radix sample.

G cluster_sample Sample Preparation Details cluster_lc LC Conditions (Example) cluster_ms MS Settings (Example) cluster_data Data Analysis Steps SamplePrep 1. Sample Preparation LCAnalysis 2. LC Separation SamplePrep->LCAnalysis SP1 Extract plant material (e.g., with water/methanol) MSDataAcquisition 3. MS Data Acquisition LCAnalysis->MSDataAcquisition LC1 Column: C18 DataProcessing 4. Data Processing & ID MSDataAcquisition->DataProcessing MS1 Ion Source: ESI End Identification DataProcessing->End DP1 Exact Mass & Formula Prediction (e.g., MassHunter) Start Start Start->SamplePrep SP2 Centrifuge and filter LC2 Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile LC3 Gradient Elution MS2 Polarity: Positive MS3 Mass Analyzer: Q-TOF DP2 Interpret MS/MS Fragmentation Pattern DP3 Compare with Literature Data

Workflow for identifying this compound from sample to data analysis.

Detailed Methodology

Here is a more detailed breakdown of the experimental protocols, compiled from the search results:

  • Sample Origin & Preparation: this compound is a constituent of Rehmannia glutinosa roots (Rehmanniae Radix) [1] [2] [3]. The plant material is typically dried, powdered, and extracted with a solvent like water or methanol. The extract is then centrifuged and the supernatant is filtered prior to injection into the LC-MS system [4].
  • Liquid Chromatography (LC) Conditions: While specific gradients may vary, one study used a Waters HSS T3 column (1.7 µm, 2.1 × 100 mm) at 35°C. Separation was achieved using a gradient of water with 0.1% formic acid (A) and acetonitrile (B) at a flow rate of 0.3 mL/min [5].
  • Mass Spectrometry (MS) Analysis:
    • Instrumentation: Ultra-high-performance liquid chromatography coupled to a quadrupole time-of-flight tandem mass spectrometer (UHPLC-Q-TOF-MS) is a commonly used platform for this identification [1] [4] [2].
    • Ionization: Analysis is performed in positive electrospray ionization (ESI+) mode [1] [2].
    • Data Acquisition: The method involves acquiring full-scan MS data to determine the accurate mass of the molecular ion, followed by MS/MS or tandem mass spectrometry on selected ions to reveal their fragmentation patterns [1] [2].
  • Data Interpretation:
    • The molecular formula is predicted using software (e.g., MassHunter) based on the accurate mass of the [M+Na]+ ion, typically with a mass error threshold of within 10 ppm [1] [2].
    • The structure is confirmed by interpreting the MS/MS spectrum. The key fragments for this compound indicate a loss of a glucose unit (162 Da), resulting in the ion at m/z 211.1692, followed by sequential losses of water molecules (18 Da each) [1] [2].

Known Isomers and Related Compounds

This compound has an isomer, Rehmaionoside A, which shares the same molecular formula and similar MS behavior, making them challenging to distinguish by MS alone [1] [2]. The search results also mention other related glycosides in Rehmanniae Radix, such as oxythis compound, which has a different molecular formula (C₁₉H₃₄O₉) and thus a different accurate mass [1] [2].

Limitations and Next Steps

The information available provides a solid foundation for identifying this compound. However, for a complete quantitative analytical method, you would need to establish a calibration curve using a pure standard, which was not detailed in the search results.

References

Rehmaionoside B stereochemistry isomers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview

Rehmaionoside B is a natural product isolated from the roots of the medicinal plant Rehmannia glutinosa and is classified as an ionone glucoside [1]. Its core structure consists of a C19 aglycone moiety conjugated to a glucose sugar unit.

The table below summarizes its basic identifying characteristics:

Property Description
Molecular Formula C~19~H~34~O~8~ [2] [3]
Classification Ionone glucoside (a type of terpenoid) [1]
Natural Source Roots of Rehmannia glutinosa (Rehmanniae Radix) [3] [1]
Key Stereochemical Insight Its absolute configuration was determined by the exciton chirality method on allylic benzoyl derivatives [1].

Analytical and Isolation Workflow

The isolation and determination of this compound's structure, including its absolute configuration, follows a classic natural product chemistry workflow. The diagram below outlines the key experimental stages.

Start Plant Material (Rehmannia glutinosa roots) A Extraction & Isolation (Solvent extraction, column chromatography) Start->A B Structural Elucidation (NMR, HR-ESIMS) A->B C Stereochemical Analysis (Excitron Chirality Method) B->C End Absolute Configuration Determined C->End

Experimental workflow from plant material to absolute configuration.

The specific techniques involved in each stage include:

  • Isolation: This involves solvent extraction of the dried plant roots, followed by fractionation using techniques like column chromatography and preparative HPLC to purify the individual compound [4] [5].
  • Structural Elucidation:
    • High-Resolution Mass Spectrometry (HR-ESIMS): Used to determine the exact molecular formula [3].
    • Nuclear Magnetic Resonance (NMR): 1D (~1~H, ~13~C) and 2D (COSY, HMBC, NOESY) NMR experiments are critical for determining the planar structure and atomic connectivity [5].
  • Stereochemical Analysis: The exciton chirality method is a powerful technique that involves converting the alcohol groups in the molecule into benzoyl esters. The unique way these esters interact with circularly polarized light (CD spectroscopy) allows for the determination of the molecule's absolute three-dimensional structure [1].

Research Context and Gaps

This compound is often studied alongside its isomer, Rehmaionoside A, as they share the same molecular formula (C~19~H~34~O~8~) but differ in their three-dimensional structure [3]. However, the precise details of this difference are not elaborated in the available literature.

For a comprehensive technical guide, the following specific information would be necessary but is not available in the current search results:

  • The exact R/S configuration of its chiral centers.
  • A detailed comparative table of physical/chemical properties against Rehmaionoside A.
  • Spectral data (NMR chemical shifts, CD spectra, optical rotation values).
  • Detailed biological activity data related to drug development.

Suggested Research Directions

To obtain the in-depth data required for your whitepaper, I suggest the following actions:

  • Consult Specialized Databases: Search for the original 1986 paper (J-stage, Article ID: 34-5-2294) cited in these results [1] and other primary literature using platforms like SciFinder or Reaxys, which are more tailored for detailed chemical data.
  • Review Related Metabolomics Studies: Recent studies on Rehmannia glutinosa focus on profiling its complex chemical composition. While they may not detail this compound's stereochemistry, they provide context on its occurrence and role among the plant's numerous constituents [3].
  • Explore Analogous Compounds: Research on the "rehmaionoside" family (e.g., rehmaionoside C, oxythis compound) or related ionone glucosides can provide valuable insights into the general stereochemical trends and analytical approaches in this class of compounds [3] [1].

References

Chemical Identity and Analytical Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B is an iridoid glycoside or a scutellarein compound found in Rehmannia glutinosa [1] [2]. The table below summarizes its key chemical and analytical characteristics.

Property Characterization Data
Chemical Type Iridoid glycoside / Scutellarein compound [1] [2]
Molecular Formula C~19~H~34~O~8~Na (for [M+Na]+ adduct) [1] [2]
Observed [M+Na]+ m/z 413.2149 [1] [2]
Key MS/MS Fragments m/z 211.1692 (loss of one glucose, -180 Da), m/z 193.1592, m/z 175.1484 (sequential loss of H~2~O) [1] [2]
Isomeric Relationship Isomer of Rehmaionoside A [1] [2]

A proposed workflow for its identification using mass spectrometry is illustrated below, based on the fragmentation pattern described in the literature.

G Start Precursor Ion [M+Na]⁺ m/z 413.2149 LossGlucose Loss of C₆H₁₀O₅ (-180 Da) Start->LossGlucose Fragmentation Intermediate Fragment Ion m/z 211.1692 LossGlucose->Intermediate LossH2O_1 Loss of H₂O (-18 Da) Intermediate->LossH2O_1 Fragment1 Fragment Ion m/z 193.1592 LossH2O_1->Fragment1 LossH2O_2 Loss of H₂O (-18 Da) Fragment1->LossH2O_2 End Fragment Ion m/z 175.1484 LossH2O_2->End

Identification workflow for this compound based on mass spectrometry fragmentation patterns [1] [2].

Documented Biological Activities and Research Context

While direct studies on this compound are sparse, research on its isomer, Rehmaionoside A, and related Rehmannia compounds points to potential areas of biological activity.

  • Sepsis and Inflammation: A network pharmacology study suggested that Rehmaionoside A is a key active component in Rehmannia glutinosa for the treatment of sepsis. The proposed mechanism involves the modulation of immune function and inflammatory responses [3].
  • General Bioactivities of Related Compounds: Iridoid glycosides and phenylethanoid glycosides from Rehmannia glutinosa are widely reported to have anti-inflammatory, neuroprotective, hypoglycemic, and immunomodulatory effects [1] [4] [5]. While these activities provide a valuable research context, they cannot be directly attributed to this compound without further study.

Research Recommendations and Next Steps

To advance the research on this compound, the following approaches are recommended:

  • Compound Sourcing: Since this compound is not commercially readily available, consider isolation from the root material of Rehmannia glutinosa. The processing method of the root (e.g., fresh, raw, or prepared) influences the chemical profile, so this must be a controlled variable [1] [6] [2].
  • Analytical Method Development: The LC-MS/MS parameters and fragmentation patterns detailed in the first table can serve as a starting point for developing a selective method to identify and quantify this compound in complex mixtures [1] [2].
  • Exploring Mechanisms: Given the potential activities of its isomer, initial biological screening could focus on models of inflammation, sepsis, and metabolic diseases. Techniques like network pharmacology can help predict potential targets and pathways for experimental validation [3] [7].

Summary

References

Chemical Identity and Analytical Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B is a chemical compound identified in the roots of Rehmannia glutinosa, a plant central to Traditional Chinese Medicine [1] [2]. The table below summarizes its key chemical properties and analytical signatures:

Property Specification
IUPAC Name Not explicitly defined in literature
Classification Rehmaionoside (a type of scutellarein compound) [1] [2]
Molecular Formula C~19~H~34~O~8~ [1] [2]
Observed MS Adduct [M + Na]+ [1] [2]
Exact Mass ([M+Na]+) m/z 413.2149 [1] [2]
Characteristic MS/MS Fragments m/z 211.1692, 193.1592, 175.1484 [1] [2]
Isomeric Relationship Isomer of Rehmaionoside A [1] [2]

Experimental Protocols for Identification

The identification of this compound in raw plant material can be achieved through a targeted metabolomics workflow using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Extraction: Plant material (e.g., dried roots of Rehmannia glutinosa) is typically extracted using a solvent like methanol or ethanol, often assisted by sonication to improve efficiency [3] [4].
  • Filtration: The extracted solution is filtered (e.g., through a 0.45 μm membrane) before instrumental analysis to remove particulate matter [3].

2. Instrumental Analysis via UPLC-Q-TOF-MS

  • Chromatography: Separation is performed on a reversed-phase C18 column (e.g., 5 μm, 4.6 × 250 mm) with a column temperature of 25°C. The mobile phase consists of 0.1% formic acid in water (A) and acetonitrile (B), using a gradient elution program [5].
  • Mass Spectrometry: Detection is carried out using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Key parameters include a capillary voltage of 4,000 V and a mass scan range from m/z 100 to 1000 [5].

3. Data Processing and Identification

  • Data acquisition and molecular formula prediction are performed using software (e.g., MassHunter, UNIFI).
  • Identification is based on matching the accurate mass of the [M+Na]+ ion and the characteristic fragmentation pattern against literature data [1] [2].

The experimental workflow for identification is as follows:

G Plant Material Plant Material Solvent Extraction\n(e.g., Methanol, Sonication) Solvent Extraction (e.g., Methanol, Sonication) Plant Material->Solvent Extraction\n(e.g., Methanol, Sonication) Filtration\n(0.45 μm membrane) Filtration (0.45 μm membrane) Solvent Extraction\n(e.g., Methanol, Sonication)->Filtration\n(0.45 μm membrane) UPLC-Q-TOF-MS Analysis UPLC-Q-TOF-MS Analysis Filtration\n(0.45 μm membrane)->UPLC-Q-TOF-MS Analysis Data Processing &\nMolecular Formula Prediction Data Processing & Molecular Formula Prediction UPLC-Q-TOF-MS Analysis->Data Processing &\nMolecular Formula Prediction Fragmentation Pattern Analysis\n(MS/MS) Fragmentation Pattern Analysis (MS/MS) Data Processing &\nMolecular Formula Prediction->Fragmentation Pattern Analysis\n(MS/MS) Identification by comparison\nwith literature data Identification by comparison with literature data Fragmentation Pattern Analysis\n(MS/MS)->Identification by comparison\nwith literature data

Experimental workflow for the identification of this compound from plant material.

Inferred Bioactivities and Research Gaps

Direct studies on the biological activity and mechanisms of this compound are not available in the current literature. However, potential research directions can be inferred:

  • Indication from Compound Class: As a component of Rehmannia glutinosa, which has documented neuroprotective, anti-inflammatory, and metabolism-regulating effects [5] [6], this compound may contribute to these activities.
  • Critical Research Gap: The specific pharmacological effects, molecular targets, pharmacokinetics, and toxicity profile of this compound remain unvalidated and constitute a significant opportunity for original research.

Research and Development Outlook

The current scientific evidence for this compound is primarily at the level of chemical identification. Future work should focus on:

  • Isolation and Purification: Developing methods to isolate sufficient quantities of the pure compound for biological testing.
  • Target Identification: Using in silico simulations (e.g., molecular docking) to predict potential protein targets, such as signaling pathway components (e.g., AMPK, PI3K-Akt) [3] [4].
  • Functional Validation: Conducting in vitro and in vivo assays to confirm any predicted bioactivity.

References

Application Notes & Protocols: HPLC Separation and Analysis of Rehmaionoside B from Rehmanniae Radix

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rehmaionoside B is a biologically active scutellarein-type compound found in Rehmannia glutinosa Libosch. (Rehmanniae Radix) [1]. Its analysis is crucial for quality control of Rehmanniae Radix and its processed products, as it serves as a key chemical marker to distinguish between different forms of the herb, such as dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [2]. These notes provide detailed protocols for the extraction, separation, identification, and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Chemical Identity and Properties

This compound is identified as an isomer of Rehmaionoside A, with a molecular formula of C₁₉H₃₄O₈ [1]. In mass spectrometry analysis, it shows an [M+Na]⁺ ion at m/z 413.2149 [1]. Its characteristic mass fragmentation pattern involves the loss of a glucose moiety (180 Da), resulting in a fragment ion at m/z 211.1692, followed by successive losses of water molecules [1].

Sample Preparation and Extraction

A robust extraction protocol is fundamental for accurate analysis.

Materials and Reagents
  • Herbal Material: Dried and powdered Rehmanniae Radix.
  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, Ethyl Acetate, Water.
  • Standards: this compound reference standard (if available for quantification).
Detailed Extraction Protocol
  • Homogenization: Accurately weigh 1.0 g of powdered Rehmanniae Radix.
  • Extraction: Add 10 mL of a solvent mixture of methanol-water (e.g., 70:30, v/v) or pure water for decoction-style extraction.
  • Sonication: Sonicate the mixture for 30 minutes at room temperature.
  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
  • Filtration: Carefully collect the supernatant and filter it through a 0.22 μm membrane filter prior to chromatographic injection [3] [2].

Instrumental Analysis Methods

UHPLC-QTOF-MS/MS for Identification and Profiling

This method is ideal for the unambiguous identification and comprehensive profiling of this compound within complex herbal matrices.

  • Chromatography:

    • Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.7 μm) or equivalent C18 column designed for polar compounds.
    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
    • Gradient Elution: | Time (min) | % A | % B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0 | 95 | 5 | 0.3 | | 9.0 | 56 | 44 | 0.3 | | 12.0 | 26 | 74 | 0.3 | | 20.0 | 10 | 90 | 0.3 | | 22.0 | 10 | 90 | 0.3 | | 25.0 | 95 | 5 | 0.3 |
    • Column Temperature: 35 °C
    • Injection Volume: 1-5 μL [4] [5].
  • Mass Spectrometry (QTOF-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
    • Mass Range: 80-1000 m/z.
    • Source Parameters:
      • Capillary Voltage: 2.5-3.0 kV
      • Source Temperature: 120 °C
      • Desolvation Temperature: 350 °C
      • Cone Voltage: 23 V
      • Desolvation Gas Flow: 800 L/hr [3] [4] [5].
HPLC-ELSD for Quantitative Analysis

This method is suitable for quantifying this compound when a reference standard is available, especially given its lack of a strong chromophore.

  • Chromatography:

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: Isocratic or gradient elution with Acetonitrile-Water.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 μL [2].
  • Detection: Evaporative Light Scattering Detector (ELSD)

    • Drift Tube Temperature: 40-50 °C
    • Nebulizer Gas Flow: 1.5-2.0 L/min (Nitrogen or Air) [2].

Data Interpretation and Metabolomics Workflow

The identification and analysis of this compound are typically part of a broader metabolomics workflow to understand its role in differentiating herbal formulations and processing methods.

Start Start: Sample Collection (Rehmanniae Radix) Prep Sample Preparation (Solvent Extraction, Filtration) Start->Prep Analysis Instrumental Analysis (UHPLC-QTOF-MS/MS) Prep->Analysis DataProc Data Processing (Peak Picking, Alignment) Analysis->DataProc StatAnalysis Multivariate Statistical Analysis (PCA, OPLS-DA) DataProc->StatAnalysis Id Marker Identification (m/z 413.2149 [M+Na]⁺, Fragments) StatAnalysis->Id Quant Quantification & Validation (HPLC-ELSD, Standard Curves) Id->Quant App Application (Quality Control, Efficacy Correlation) Quant->App

Key Experimental Findings from Literature

The following table summarizes critical experimental data regarding this compound from recent research, which should guide your analytical work.

Parameter Experimental Findings Citation
Molecular Formula C₁₉H₃₄O₈ [1]
Observed [M+Na]⁺ (m/z) 413.2149 [1]
Characteristic MS/MS Fragments 211.1692 (loss of glucose), 193.1592, 175.1484 (successive H₂O losses) [1]
Chromatographic Column Acquity UPLC HSS T3 / BEH C18 [4] [5]
Significance Key discriminator between raw and processed Rehmanniae Radix; levels vary with processing. [2] [1]

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase is freshly prepared and the pH is controlled. Use columns specifically designed for polar compounds.
  • Low Sensitivity in MS: Optimize ESI source parameters, particularly cone voltage and desolvation temperature, to enhance the ionization efficiency of this compound.
  • Identification Confidence: Always compare retention times and fragmentation patterns with an authentic standard when possible. Without a standard, identification remains tentative based on high-resolution mass and literature data.
  • Quantification Challenges: Due to the potential lack of a commercial standard, semi-quantification relative to a known compound with a similar structure or using the ELSD response is often employed [2].

Conclusion

The protocols outlined here provide a comprehensive framework for the separation and analysis of this compound. Utilizing UHPLC-QTOF-MS/MS enables its confident identification within complex herbal matrices, while HPLC-ELSD offers a viable path for quantification. Understanding its behavior and changes during the processing of Rehmanniae Radix is essential for advanced quality control and correlating chemical profiles with therapeutic efficacy.

References

Comprehensive Application Notes: LC-MS Identification and Characterization of Rehmaionoside B in Rehmannia glutinosa

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Rehmaionoside B is a significant iridoid glycoside compound found in Rehmannia glutinosa Libosch. (Rehmanniae Radix), a traditional Chinese medicine with widespread clinical applications for inflammation, metabolic disorders, and neurological conditions. The comprehensive chemical profiling of Rehmanniae Radix has revealed substantial differences between its processed forms, including fresh (FRR), raw (RRR), prepared (PRR), and nine-steamed, nine-dried (NRR) varieties [1]. Among the complex mixture of bioactive compounds in Rehmanniae Radix—including iridoid glycosides, phenylethanoid glycosides, organic acids, and saccharides—this compound represents an important marker compound whose identification and quantification provide critical quality assessment parameters [1] [2]. The structural characterization of this compound requires advanced analytical approaches due to its moderate polarity, isomeric nature, and low concentration in complex botanical matrices.

Recent pharmacological investigations have revealed that iridoid glycosides from Rehmannia glutinosa exhibit multiple bioactivities including anti-inflammatory, neuroprotective, hypoglycemic, and immunomodulatory effects [3] [2]. Understanding the chemical composition changes during processing is particularly important, as studies have demonstrated that the steaming and drying cycles significantly alter the profile of glycosides, with some compounds decreasing while transformation products like this compound may appear or increase in concentration [4]. These processing-induced chemical transformations directly influence the medicinal properties and efficacy of the final herbal product, making reliable analytical methods for compounds like this compound essential for quality control and standardization.

The identification of this compound presents several analytical challenges, including its isomeric relationship with Rehmaionoside A, its medium polarity, and the presence of numerous structurally similar compounds in Rehmanniae Radix extracts [1]. This application note addresses these challenges by providing detailed protocols for the liquid chromatography-mass spectrometry (LC-MS) identification and characterization of this compound, enabling researchers to accurately detect and quantify this compound in complex herbal matrices.

Analytical Strategies for Rehmaionoside Identification

The structural identification of this compound in Rehmanniae Radix extracts employs a comprehensive analytical approach combining ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS). This technique provides the necessary high resolution, accurate mass measurement, and tandem MS capabilities required to distinguish this compound from its isomers and other structurally similar compounds in complex herbal extracts [1] [5]. The strategy leverages both chromatographic separation and mass spectrometric detection to achieve confident identification.

The identification process begins with molecular formula prediction using accurate mass data obtained from QTOF analysis. For this compound, the protonated molecular ion [M+H]+ or sodiated adduct [M+Na]+ provides the initial evidence for elemental composition. The typical approach involves using MassHunter software or similar platforms for molecular formula prediction, with a mass error threshold of within 10 ppm considered acceptable for tentative identification [1]. The subsequent structural characterization relies on interpretation of MS/MS fragmentation patterns to deduce the glycosidic and aglycone components of the molecule.

For this compound specifically, identification is confirmed through a combination of chromatographic behavior, accurate mass measurement, and characteristic fragment ions that differentiate it from its isomer Rehmaionoside A [1]. The analytical workflow typically involves comparison with available reference standards when possible, or alternatively, careful analysis of fragmentation pathways and literature data when standards are unavailable. The orthogonal analytical approach combining retention time matching with accurate mass and fragmentation pattern analysis provides a high degree of confidence in compound identification even without reference standards.

Chromatographic Protocols for Optimal Separation

UPLC Conditions for Rehmanniae Radix Extracts

The successful separation and identification of this compound from complex Rehmanniae Radix extracts requires carefully optimized ultra-performance liquid chromatography (UPLC) conditions. Based on established methodologies for analyzing iridoid glycosides, the following protocol provides excellent resolution of this compound from its isomers and other co-occurring compounds [1] [5]:

  • Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm) or equivalent C18 column designed for polar compound retention
  • Column Temperature: 35°C maintained throughout analysis
  • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: acetonitrile
  • Gradient Program:
    • 0-9.0 min: 5% B to 44% B
    • 9.0-12.0 min: 44% B to 74% B
    • 12.0-20.0 min: 74% B to 90% B
    • 20.0-22.0 min: maintain at 90% B
    • 22.0-25.0 min: return to 5% B for re-equilibration
  • Flow Rate: 0.40 mL/min
  • Injection Volume: 5 μL
  • Sample Temperature: 4°C in autosampler

The acidified water-acetonitrile gradient effectively separates this compound from closely eluting compounds, with typical retention times between 10-15 minutes under these conditions. The formic acid additive enhances ionization efficiency in positive ESI mode while providing improved peak shape for glycosidic compounds.

Sample Preparation Methodology

Proper sample preparation is critical for accurate this compound identification and quantification. The following protocol has been validated for Rehmanniae Radix extracts [1] [5]:

  • Powder Preparation: Crude herbal material should be ground to a homogeneous powder (approximately 40 mesh)
  • Extraction: Accurately weigh 0.5 g of powder into a conical flask, add 25 mL of 70% methanol, and reflux for 30 minutes
  • Filtration and Concentration: Cool the extract, filter through qualitative filter paper, and evaporate the filtrate to dryness under vacuum at 40°C
  • Reconstitution: Reconstitute the residue in 5 mL of methanol and filter through a 0.22 μm membrane prior to UPLC analysis
  • Quality Control: Include quality control samples prepared from pooled extracts to monitor system performance

Table 1: Chromatographic System Parameters for this compound Analysis

Parameter Specification Notes
Column Type UPLC BEH C18 (1.7 μm) Optimal for polar compounds
Separation Mode Gradient elution Water-acetonitrile with 0.1% formic acid
Runtime 25 minutes Includes equilibration
Column Temperature 35°C ±1°C stability required
Injection Volume 5 μL Partial loop injection mode
Autosampler Temperature 4°C Prevents degradation

Mass Spectrometric Detection and Data Acquisition

Instrumentation Parameters

Mass spectrometric detection of this compound employs electrospray ionization coupled with quadrupole time-of-flight technology to achieve the necessary mass accuracy and resolution for confident identification. The following parameters have been optimized specifically for iridoid glycosides in Rehmanniae Radix [1] [5]:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Capillary Voltage: 3.0 kV
  • Cone Voltage: 10 V
  • Source Temperature: 120°C
  • Desolvation Temperature: 350°C
  • Cone Gas Flow: 50 L/h
  • Desolvation Gas Flow: 700 L/h
  • Collision Energy: 4 eV for MS mode; 15-45 eV for MS/MS mode (ramped)
  • Mass Range: 100-1000 m/z
  • Scan Time: 0.2 seconds
  • Interscan Delay: 0.02 seconds
  • Lock Mass: Leucine-enkephalin ([M+H]+ m/z 556.2771) at 200 pg/μL, flow rate 100 μL/min

The positive ionization mode typically provides superior sensitivity for iridoid glycosides like this compound, with the formation of prominent [M+Na]+ adduct ions in addition to protonated molecules [1]. The lock mass correction ensures sustained mass accuracy throughout extended analytical sequences, which is critical for reliable molecular formula assignment.

Data Acquisition and Processing

Data acquisition should be performed in centroided format with simultaneous collection of MS and MS/MS data. A recommended approach involves:

  • Full Scan MS Data: Collection at low collision energy (4 eV) to preserve molecular ion information
  • Data-Dependent MS/MS: Automatic selection of precursor ions based on intensity thresholds for fragmentation
  • Targeted MS/MS: Specific fragmentation of m/z corresponding to this compound molecular ions
  • Reference Standard Analysis: When available, parallel analysis of authentic standards for confirmation

Data processing typically involves using software such as MassLynx 4.1 and MarkerLynx 4.1 for peak detection, alignment, and multivariate statistical analysis [5]. The key parameters for this compound identification include accurate mass measurement (error < 5 ppm), isotopic pattern matching, and characteristic fragment ions.

Table 2: Mass Spectrometric Characteristics of this compound

Measurement Value Interpretation
Molecular Formula C19H34O8 Determined by accurate mass
[M+Na]+ Ion m/z 413.2149 Primary identification ion
Key Fragments m/z 211.1692, 193.1592, 175.1484 Sequential loss of H2O molecules
Mass Accuracy < 5 ppm High confidence identification
Characteristic Loss 180 Da (C6H12O6) Loss of glucose moiety

Structural Interpretation and Spectral Characteristics

Fragmentation Pathway Analysis

The structural characterization of this compound relies heavily on interpretation of its tandem mass spectrometry fragmentation pattern. In positive ion mode, the compound typically forms a prominent sodiated adduct [M+Na]+ at m/z 413.2149 corresponding to the molecular formula C19H34O8 [1]. The MS/MS spectrum of this precursor ion exhibits characteristic fragment ions that provide structural information about both the aglycone and glycosidic components.

The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of a glucose moiety (162 Da) and formation of an ion at m/z 211.1692. This fragment corresponds to the aglycone portion of the molecule and undergoes subsequent dehydration steps, losing water molecules to yield ions at m/z 193.1592 and 175.1484 [1]. These sequential losses of H2O (18 Da increments) indicate the presence of multiple hydroxyl groups in the aglycone structure, consistent with the proposed structure of this compound.

Differentiation from Isomeric Compounds

A critical aspect of this compound identification is its distinction from isomeric compounds, particularly Rehmaionoside A. While both compounds share the same molecular formula and similar fragmentation patterns, they can be differentiated by their chromatographic retention times and relative fragment abundances [1]. Under the described UPLC conditions, this compound typically elutes at a slightly different retention time compared to Rehmaionoside A, allowing for baseline separation and individual characterization.

The interpretation of this compound's structure is further supported by literature on scutellarein-type compounds, as Rehmaionosides A and B are known to be isomeric scutellarein compounds [1]. The mass spectrometric behavior observed—specifically the neutral loss of 180 Da corresponding to a glucose unit and subsequent dehydrations—aligns with the expected fragmentation of such structures, providing additional confidence in the identification.

Experimental Workflow and Applications

The following diagram illustrates the complete analytical workflow for this compound identification in Rehmanniae Radix samples:

G Start Sample Collection Prep Sample Preparation (70% methanol reflux) Start->Prep LC UPLC Separation (BEH C18 column) Prep->LC MS QTOF-MS Analysis (ESI+ mode) LC->MS Data Data Acquisition (100-1000 m/z range) MS->Data Process Data Processing (MassLynx software) Data->Process ID Compound Identification Process->ID Report Result Reporting ID->Report

Figure 1: Analytical workflow for this compound identification in Rehmanniae Radix samples

Applications in Herbal Medicine Research

The methodology described for this compound identification has several important applications in herbal medicine research and quality control:

  • Quality Assessment: this compound serves as a marker compound for standardizing Rehmanniae Radix preparations, with its presence and concentration indicating proper processing and authenticity [1].
  • Processing Optimization: Monitoring this compound levels during different processing cycles (steaming and drying) helps optimize processing parameters to enhance product quality and consistency [4].
  • Comparative Analysis: The method enables comparison of this compound content across different Rehmanniae Radix forms (fresh, raw, prepared, and nine-steamed), providing insights into how processing affects chemical composition [1].
  • Stability Studies: The approach can be applied to stability studies tracking the degradation or transformation of this compound under various storage conditions.

The robust identification and quantification of this compound contributes significantly to the scientific validation of Rehmanniae Radix as herbal medicine, supporting its traditional uses with modern analytical data and helping establish quality control standards for commercial products.

Troubleshooting and Technical Considerations

Common Analytical Challenges

Several technical challenges may arise during this compound analysis that require specific troubleshooting approaches:

  • Ion Suppression: Matrix effects from co-eluting compounds can suppress this compound ionization. Solution: Optimize sample dilution factor and improve chromatographic separation through gradient adjustment.
  • Adduct Formation: Excessive sodium or potassium adduct formation may complicate spectra interpretation. Solution: Ensure consistent mobile phase composition and consider post-column addition of modifier solutions to promote predominant adduct formation.
  • Mass Accuracy Drift: Gradual decrease in mass accuracy during extended sequences. Solution: Implement more frequent lock mass correction and ensure proper instrument calibration.
  • Carryover Between Injections: Contamination from previous samples affecting quantification. Solution: Implement thorough needle wash procedures and include blank injections between samples.
Method Validation Parameters

For quantitative applications, the following validation parameters should be established:

  • Linearity: Calibration curve with R² > 0.99 across expected concentration range
  • Precision: Intra-day and inter-day relative standard deviation (RSD) < 5%
  • Accuracy: Recovery rates of 95-105% for spiked samples
  • Limit of Detection (LOD): Typically 0.1-0.5 ng/mL for this compound
  • Limit of Quantification (LOQ): Typically 0.5-1.0 ng/mL for this compound
  • Robustness: Consistent performance with deliberate variations in method parameters

Table 3: Troubleshooting Guide for Common Issues

Problem Possible Causes Solutions
Poor Chromatographic Peak Shape Column degradation, inappropriate mobile phase pH Replace guard column, adjust formic acid concentration (0.05-0.2%)
Low Signal Intensity Source contamination, low ionization efficiency Clean ion source, optimize desolvation temperature and gas flow
Mass Accuracy Issues Incorrect calibration, temperature fluctuations Recalibrate instrument, ensure stable laboratory environment
Inconsistent Retention Times Mobile phase variation, column temperature fluctuation Prepare fresh mobile phase daily, verify column oven temperature

Conclusion

The UPLC-QTOF-MS/MS method described in this application note provides a robust analytical approach for the identification and characterization of this compound in Rehmannia glutinosa and related preparations. The combination of high-resolution chromatographic separation with accurate mass measurement enables confident differentiation of this compound from its isomers and other structurally similar compounds in complex herbal matrices. The detailed protocols for sample preparation, instrumental analysis, and data interpretation presented here facilitate reliable implementation of this methodology in quality control and research settings.

The ability to accurately identify and quantify this compound contributes significantly to the quality standardization of Rehmanniae Radix products, supporting their safe and effective use in traditional and modern medicine. Furthermore, the application of this methodology to studying processing-induced chemical transformations provides valuable insights for optimizing manufacturing processes and enhancing product consistency. As research on Rehmanniae Radix continues to expand, the analytical approaches described here will serve as a foundation for further investigation into the chemistry, bioavailability, and pharmacological activities of this compound and related compounds.

References

Application Note: Analysis and Isolation of Rehmaionoside B

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Rehmaionoside B is a chemical compound identified in Rehmanniae Radix (the root of Rehmannia glutinosa), a plant fundamental to Traditional Chinese Medicine [1]. It is classified as a rehmaionoside compound and is an isomer of Rehmaionoside A [1]. Its presence varies significantly across different processed forms of Rehmanniae Radix (e.g., fresh, raw, prepared, and nine-steamed, nine-dried), with its abundance generally decreasing as the processing complexity increases [1]. This application note consolidates available chemical data and inferred extraction methodologies to support researchers in the isolation and analysis of this compound.

2. Chemical and Physical Properties The table below summarizes the key identified properties of this compound.

Property Specification
CAS Number 104056-83-9 [2]
Molecular Formula C~19~H~34~O~8~ [1] [2]
Molecular Weight 390.47 g/mol [2]
IUPAC Name (2S,3R,4S,5S,6R)-2-(((1R,2R)-2-Hydroxy-2-((R,E)-3-hydroxybut-1-en-1-yl)-1,3,3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [2]
Synonym This compound [2]
Appearance Not Available
Storage 2-8°C Refrigerator [2]

3. Analytical Identification and Characterization Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal technique for identifying and characterizing this compound in complex plant extracts.

  • Mass Spectrometric Data: In positive ion mode, this compound shows an [M+Na]⁺ ion at m/z 413.2149 [1].
  • Fragmentation Pattern: The MS/MS spectrum of this ion exhibits characteristic fragment ions, which are crucial for confirmation.
    • *m/z* 211.1692: Corresponds to the loss of a glucose moiety (162 Da).
    • *m/z* 193.1592: Indicates a subsequent loss of a water molecule (H~2~O).
    • *m/z* 175.1484: Suggests a further loss of another water molecule, indicating the presence of multiple hydroxyl groups in the structure [1].

4. General Workflow for Extraction from Rehmanniae Radix While a dedicated protocol for this compound is not fully detailed, a patent for extracting "total rehmannioside" (a class that includes this compound) from Rehmannia roots provides a viable and related methodology [3]. The following workflow diagram outlines the key stages of this process.

G Start Start: Dried Rehmannia Root (Pulverized) Step1 1. Solvent Extraction (70-95% Ethanol, reflux) Start->Step1 Step2 2. Filtration & Concentration Step1->Step2 Step3 3. Crude Extract in Water Step2->Step3 Step4 4. Liquid-Liquid Partition (Acetone or Methanol) Step3->Step4 Step5 5. Carbon Adsorption & Washing Step4->Step5 Step6 6. Elution (Water, Ethanol, Alkali) Step5->Step6 Step7 7. Precipitate Impurities (Organic solvent add.) Step6->Step7 Step8 8. Collect Supernatant (Contains Target Glycosides) Step7->Step8 End End: Extract for Further Purification Step8->End

5. Detailed Extraction and Purification Methodology The following steps elaborate on the general workflow, based on the patent for total rehmannioside extraction [3].

  • 5.1. Raw Material Preparation: Use dried and pulverized Rehmannia root. The specific processing method of the root (raw, prepared, etc.) will influence the final yield of this compound [1].
  • 5.2. Solvent Extraction: Extract the powdered root material using 70-95% ethanol solution. The extraction can be performed under reflux. The patent indicates that multiple extractions may be performed to increase yield [3].
  • 5.3. Concentration and Re-dissolution: Combine the ethanol extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain a syrup-like residue. Re-dissolve this residue in water to create an aqueous solution [3].
  • 5.4. Liquid-Liquid Partition for Impurity Removal:
    • Add an organic solvent that is miscible with water (e.g., acetone or methanol) to the aqueous solution. A volume ratio of 1 part aqueous solution to 0.5-1.5 parts organic solvent is specified [3].
    • This step helps precipitate high-molecular-weight impurities like carbohydrates. The target glycosides, including this compound, remain in the liquid phase [3].
  • 5.5. Carbon Adsorption Chromatography:
    • Pass the supernatant from the previous step through a carbon adsorption column.
    • Wash the column first with water to remove residual water-soluble sugars, then with a dilute aqueous ethanol solution (e.g., 5-15%) to elute further impurities [3].
  • 5.6. Elution of Target Compounds: Elute the target total rehmannioside fraction, which contains this compound, from the carbon column using a stronger eluent. The patent specifies using 50-95% aqueous ethanol solution, potentially adjusted to be alkaline with agents like potassium hydroxide, sodium hydroxide, or ammonium hydroxide [3].
  • 5.7. Final Purification Step:
    • Concentrate the eluate from the carbon column.
    • Re-dissolve it in water or a dilute alcohol solution.
    • Add an organic solvent such as acetone or ethanol to precipitate any remaining impurities.
    • After standing, the solution separates, with the desired total rehmanniosides (and this compound) contained in the supernatant, which is then collected [3].

6. Quality Control and Analysis For quality control and to confirm the presence of this compound in the final extract, analysts should use the LC-MS parameters and characteristic ions detailed in Section 3. The extract can be compared against a commercially available this compound standard for definitive identification and quantification [2].

Summary and Research Considerations

The information and methodology presented here provide a strong starting point for working with this compound. The extraction protocol, while not specific to this single compound, is a validated method for obtaining the class of rehmanniosides to which it belongs.

Key Considerations for Researchers:

  • Source Material: The yield of this compound is highly dependent on the processing method of the Rehmanniae Radix used. Fresh and raw Rehmanniae Radix (FRR and RRR) are reported to have a more abundant and diverse profile of glycosides compared to heavily processed forms [1].
  • Protocol Gap: Please note that the provided extraction protocol is generalized for "total rehmannioside." You may need to optimize parameters such as solvent ratios, extraction time, and temperature specifically for the maximum recovery of this compound.
  • Purification: Further purification steps, such as preparative HPLC, will likely be necessary to isolate pure this compound from the total rehmannioside extract.

References

purification techniques Rehmaionoside B

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B Chemical Information

The table below summarizes the basic chemical identification data available for this compound from the search results.

Property Description
Common Name This compound [1]
Chemical Formula C₁₉H₃₄O₈ [2] [1]
Molecular Weight 390.5 g/mol [2]
CAS Registry Number 104112-06-3 [2]
Related Compound Rehmaionoside A (isomer) [1]

Analytical Identification Context

This compound is identified in scientific literature as a natural product in Rehmanniae Radix (the root of *Rehmannia glutinosa) [1]. It is typically detected and characterized using advanced analytical techniques:

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS) [1] [3].
  • Identification Key: In positive ion mode, this compound shows a specific mass-to-charge ratio ([M+Na]⁺) at m/z 413.2149 [1]. Its identity is confirmed by characteristic fragment ions that result from the loss of a glucose unit [1].

Suggested Purification Strategy

Since a direct protocol is unavailable, a standard approach for purifying similar plant-based glycosides can be proposed. The following diagram outlines a potential workflow, from raw material to purified compound.

RawMaterial Plant Material (Rehmanniae Radix) Extraction Extraction (Solvent: e.g., Methanol/Ethanol or Water-Ethanol mixture) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PreFractionation Liquid-Liquid Partition (e.g., with Ethyl Acetate, n-Butanol) CrudeExtract->PreFractionation EnrichedFraction Enriched Fraction PreFractionation->EnrichedFraction Chromatography1 Initial Chromatography (e.g., Silica Gel, MCI Gel) EnrichedFraction->Chromatography1 IntermediateFraction Intermediate Fraction Chromatography1->IntermediateFraction Chromatography2 Advanced Chromatography (e.g., Preparative HPLC, C18) IntermediateFraction->Chromatography2 PurifiedCompound Purified this compound Chromatography2->PurifiedCompound Analysis Purity Analysis & Validation (UHPLC-MS, NMR) PurifiedCompound->Analysis

How to Proceed with Protocol Development

Given the lack of specific details, you may need to develop a purification protocol through experimental optimization. Here are some practical steps you can take:

  • Consult Broader Literature: Look for purification methods of structurally similar compounds, particularly iridoid glycosides or scutellarein-type compounds, as this compound is classified among them [1]. Techniques that work for these analogs are a good starting point.
  • Source High-Quality Materials: Suppliers like SynZeal offer this compound and related impurities as reference standards [2]. While they synthesize it on demand, analyzing a sample of the pure compound can provide a benchmark for your own purification efforts.
  • Focus on Analytical Verification: Allocate resources to robust analytical techniques. The use of MS/MS fragmentation patterns [1] and Nuclear Magnetic Resonance (NMR) spectroscopy will be critical for unambiguously confirming the identity and purity of your isolated compound.

References

Comprehensive Analysis of Rehmaionoside B Using LC-MS: Fragmentation Patterns and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rehmaionoside B is an important bioactive compound found in Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. This comprehensive application note provides detailed mass spectrometry fragmentation patterns and optimized analytical protocols for the identification and characterization of this compound. The information presented herein is particularly valuable for researchers in natural product chemistry, drug discovery, and quality control of herbal medicines, enabling reliable compound identification and structural elucidation using liquid chromatography-mass spectrometry (LC-MS) techniques.

This compound belongs to a class of specialized metabolites known as ionone glycosides or rehmaionosides, which are recognized as important chemical markers for distinguishing between different processed forms of Rehmannia Radix. The compound's characteristic fragmentation behavior under mass spectrometry provides valuable insights for its unambiguous identification in complex matrices. This document synthesizes current scientific knowledge to present a standardized approach for analyzing this compound, complete with experimental workflows, fragmentation pathways, and practical applications in herbal medicine research.

Chemical Profiling and Identification

This compound is a glycosidic compound with the molecular formula C₁₉H₃₄O₈, as established through high-resolution mass spectrometry measurements [1]. It exists as an isomer of Rehmaionoside A, with both compounds sharing the same molecular formula but differing in their structural configurations [2]. These compounds are classified as scutellarein-type compounds, specifically categorized under rehmaionosides, which are important chemical constituents found in Rehmannia glutinosa.

Table 1: Fundamental Chemical Characteristics of this compound

Property Description
Molecular Formula C₁₉H₃₄O₈
Compound Class Rehmaionoside (Ionone Glycoside)
Plant Source Rehmannia glutinosa Libosch.
Isomeric Relationship Isomer of Rehmaionoside A
Key Discriminatory Role Chemical marker distinguishing dried (DRR) and prepared (PRR) Rehmannia root [3]

In mass spectrometry analysis, this compound exhibits specific ionization characteristics that facilitate its identification. The compound shows a strong sodium adduct formation in positive ion mode, observed at m/z 413.2149 ([M+Na]⁺) [2]. This adduct formation is particularly pronounced in electrospray ionization (ESI) mass spectrometry, making it a valuable diagnostic feature for preliminary identification. The consistent appearance of this sodium adduct across different studies and instrumentation setups confirms its reliability as a key identifier for this compound in complex herbal extracts.

Mass Spectrometry Fragmentation Patterns

Characteristic Fragmentation Pathways

The fragmentation behavior of this compound under mass spectrometry provides crucial structural information that enables its unambiguous identification. Through tandem mass spectrometry (MS/MS) analysis, several characteristic fragment ions have been observed that reflect the compound's structural features. The most significant fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of a glucose unit and formation of key product ions.

Table 2: Characteristic Fragment Ions of this compound in MS/MS Analysis

m/z Value Ion Type Structural Significance Experimental Conditions
413.2149 [M+Na]⁺ Molecular sodium adduct Positive ion mode ESI [2]
211.1692 [M+Na-Glc]⁺ Aglycone moiety after glucose loss MS/MS of 413.2149 precursor
193.1592 [M+Na-Glc-H₂O]⁺ Dehydrated aglycone Consecutive fragmentation
175.1484 [M+Na-Glc-2H₂O]⁺ Aglycone with two water molecules lost Consecutive fragmentation

The fragmentation pattern demonstrates a sequential dehydration process following the initial glycosidic cleavage. The transition from m/z 211.1692 to 193.1592 and subsequently to 175.1484 indicates the presence of multiple hydroxyl groups in the aglycone moiety, which undergo successive water losses under collision-induced dissociation (CID) conditions [2]. This characteristic pattern serves as a fingerprint for this compound identification and differentiation from its isomer Rehmaionoside A, which shows a similar but distinct fragmentation profile.

Spectral Interpretation Guidelines

When analyzing mass spectra for this compound identification, researchers should follow a systematic interpretation approach:

  • Identify molecular ion species: Begin by locating the sodium adduct [M+Na]⁺ at m/z 413.2149, which typically appears as the base peak in positive ion mode ESI mass spectra.

  • Confirm glycosidic cleavage: Look for the characteristic fragment at m/z 211.1692, resulting from the neutral loss of a glucose unit (162 Da), which confirms the glycosidic nature of the compound.

  • Verify hydroxyl group presence: Identify the sequential water losses evidenced by fragments at m/z 193.1592 and 175.1484, indicating multiple hydroxyl groups in the aglycone structure.

  • Compare with reference standard: When available, compare retention times and fragmentation patterns with authentic standards to confirm identity.

The consistency of this fragmentation pattern across different instrumentation platforms, including Q-TOF and Orbitrap systems, makes it a reliable approach for this compound identification in various research settings [2] [3].

Experimental Protocols

Sample Preparation Methods

Plant Material Extraction: For optimal recovery of this compound from Rehmannia root, prepare a hydroalcoholic extraction solvent consisting of methanol-water (70:30, v/v). Commence extraction by weighing 1.0 g of accurately powdered plant material into a 50 mL conical flask. Add 10 mL of extraction solvent and subject the mixture to ultrasonic-assisted extraction for 30 minutes at 40°C. Subsequently, centrifuge the extract at 12,000 rpm for 10 minutes and carefully collect the supernatant. Repeat this extraction process twice more, combining all supernatants, then evaporate under reduced pressure at 40°C until nearly dry. Reconstitute the residue in 2 mL of methanol, followed by filtration through a 0.22 μm membrane prior to LC-MS analysis [2] [4].

Sample Cleanup (Optional): For complex samples or those with significant matrix interference, employ solid-phase extraction (SPE) using C18 cartridges. Condition the cartridge with 5 mL methanol followed by 5 mL water. Load the sample, wash with 5 mL water, and elute this compound with 5 mL methanol. Evaporate the eluent to dryness under nitrogen stream and reconstitute in 200 μL methanol for LC-MS analysis.

LC-MS Analysis Conditions

Chromatographic Separation: Achieve optimal separation using a Waters HSS T3 column (1.7 μm, 2.1 × 100 mm) or equivalent reverse-phase C18 column maintained at 35°C. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) acetonitrile. Implement the following gradient elution program at a flow rate of 0.3 mL/min: 0-5 min (17% B), 5-15 min (17-20% B), 15-20 min (20-23% B), 20-25 min (23-24% B), 25-30 min (24-17% B), and 30-32 min (17% B) for column re-equilibration. Set the injection volume to 1 μL and utilize UV detection at 254 nm for simultaneous monitoring [5] [6].

Mass Spectrometry Parameters: Conduct analysis using electrospray ionization (ESI) in positive ion mode with the following optimized parameters: ion spray voltage set at 4.2 kV, capillary temperature maintained at 350°C, capillary voltage of 23 V, and tube lens voltage at 90 V. Utilize sheath gas (N₂) and auxiliary gas (He) flow rates of 25 and 3 arbitrary units, respectively. Set the mass range to 80-1000 Da for full scan analysis. For MS/MS experiments, employ collision-induced dissociation (CID) with normalized collision energy optimized between 25-35 eV for optimal fragmentation of this compound [2] [5].

Data Processing and Analysis

Metabolite Identification: Process raw mass spectrometry data using appropriate software (e.g., Agilent MassHunter, XCMS, or Progenesis QI). For this compound identification, extract the exact mass with a mass error tolerance of ≤10 ppm. Identify the sodium adduct [M+Na]⁺ at m/z 413.2149 and confirm the identity through MS/MS fragmentation pattern matching with reference spectra. The characteristic fragments at m/z 211.1692, 193.1592, and 175.1484 should be present with relative intensities consistent with established patterns [2].

Quantification Approach: While this protocol focuses on qualitative identification, semi-quantitative analysis can be performed using the extracted ion chromatogram (XIC) of the m/z 413.2149 → 211.1692 transition. For accurate quantification, secure an authentic standard of this compound to establish a calibration curve. In absence of a reference standard, use a structurally similar compound as a surrogate for approximate quantification.

Applications in Research and Analysis

Chemical Marker for Processing Authentication

This compound serves as a valuable chemical discriminator for distinguishing between different processed forms of Rehmannia Radix. Research has demonstrated that this compound, along with its isomer Rehmaionoside A, shows significant differential abundance between dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [3]. This discriminating power makes it an excellent marker for quality control in herbal medicine production, allowing manufacturers to verify the appropriate processing of raw materials and ensure batch-to-batch consistency.

The presence and relative abundance of this compound can indicate the specific processing history of Rehmannia root samples. Studies employing UPLC-TOF-MS and multivariate statistical analysis have identified this compound as one of the key compounds contributing to the separation between DRR and PRR in principal component analysis (PCA) models [3]. This application is particularly important in traditional Chinese medicine, where different processing methods deliberately alter the chemical profile to enhance specific therapeutic properties while reducing potential side effects.

Holistic Quality Assessment of Herbal Preparations

The identification and monitoring of this compound contributes to the comprehensive quality evaluation of complex herbal formulations containing Rehmannia Radix. Advanced chemical profiling approaches using UHPLC-PDA-QTOF-MS/MS have successfully incorporated this compound analysis to evaluate how different preparation methods affect the holistic quality of traditional medicines [6]. This application extends beyond simple authentication to understanding how processing and formulation impact the overall chemical profile.

In metabolic fate studies, such as those investigating the absorption and metabolism of Zengye decoction (a traditional formulation containing Rehmannia) in type 2 diabetic rats, the tracking of this compound and related compounds provides insights into bioactive components and their in vivo behavior [4]. Such research helps establish connections between chemical composition and pharmacological effects, supporting the scientific validation of traditional herbal medicines.

Experimental Workflow and Pathway Analysis

The following diagram illustrates the complete experimental workflow for the sample preparation, LC-MS analysis, and data interpretation of this compound:

G cluster_LC LC Conditions cluster_MS MS Conditions start Start: Plant Material (Rehmannia Root) step1 Sample Preparation Ultrasonic Extraction with MeOH:H₂O (70:30) start->step1 Powder 1.0g step2 Filtration 0.22 μm Membrane step1->step2 Centrifuge & Collect step3 LC-MS Analysis HSS T3 Column, 35°C Gradient Elution step2->step3 Inject 1μL step4 MS Detection ESI+ Mode, m/z 413.2149 [M+Na]⁺ step3->step4 Retention Time step5 MS/MS Fragmentation CID Energy 25-35 eV step4->step5 Precursor Selection step6 Data Analysis Characteristic Fragments: 211, 193, 175 m/z step5->step6 Fragmentation Pattern end Identification Confirmed step6->end Pattern Match lc1 Column: HSS T3 (100×2.1mm, 1.7μm) lc2 Mobile Phase: A: 0.1% FA in H₂O B: Acetonitrile lc3 Gradient: 17-24% B in 25 min lc4 Flow Rate: 0.3 mL/min ms1 Ionization: ESI+ ms2 Capillary Temp: 350°C ms3 Spray Voltage: 4.2 kV ms4 Mass Range: 80-1000 m/z

Figure 1: Complete Experimental Workflow for this compound Analysis

The fragmentation pathway of this compound under CID conditions follows a predictable pattern that reveals important structural information, as illustrated in the following diagram:

G precursor Precursor Ion [M+Na]⁺ m/z 413.2149 fragment1 Primary Fragment m/z 211.1692 precursor->fragment1 CID loss1 Neutral Loss: Glucose (162 Da) precursor->loss1 -C₆H₁₀O₅ fragment2 Secondary Fragment m/z 193.1592 fragment1->fragment2 loss2 Neutral Loss: H₂O (18 Da) fragment1->loss2 -H₂O interp1 Structural Significance: Glycosidic Bond Cleavage Reveals Aglycone Moisty fragment1->interp1 fragment3 Tertiary Fragment m/z 175.1484 fragment2->fragment3 loss3 Neutral Loss: H₂O (18 Da) fragment2->loss3 -H₂O interp2 Structural Significance: Presence of Hydroxyl Group Dehydration Reaction fragment2->interp2 interp3 Structural Significance: Additional Hydroxyl Group Further Dehydration fragment3->interp3

Figure 2: Fragmentation Pathway and Structural Interpretation of this compound

Conclusion

The mass spectrometry fragmentation patterns and analytical protocols detailed in this application note provide researchers with a comprehensive framework for the reliable identification and characterization of this compound. The consistent fragmentation behavior observed across multiple studies, featuring the characteristic sodium adduct at m/z 413.2149 and sequential fragments at m/z 211.1692, 193.1592, and 175.1484, serves as a robust fingerprint for this compound. The optimized LC-MS conditions presented here enable effective separation and detection, even in complex herbal extracts.

The applications of this compound analysis extend beyond basic identification to include quality control of Rehmannia-based products, authentication of processing methods, and holistic assessment of traditional herbal formulations. As research continues to elucidate the biological activities and pharmacological significance of this compound and related compounds, the analytical approaches outlined in this document will remain fundamental tools for advancing our understanding of this important class of natural products. Future method development may focus on expanding to quantitative applications and exploring the synergies between this compound and other constituents in complex herbal medicines.

References

Application Note: Identification of Rehmaionoside B in Rehmannia glutinosa by LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Objective This application note provides a detailed protocol for the identification and characterization of Rehmaionoside B, an iridoid glycoside, from extracts of Rehmannia glutinosa (Rehmanniae Radix) using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) [1] [2].

2. Experimental Protocol

Materials and Reagents
  • Herbal Material: Dried root tubers of Rehmannia glutinosa.
  • Solvents: Methanol, Ethanol, Acetonitrile (HPLC grade). Water (HPLC grade). Formic Acid (LC-MS grade).
Instrumentation

The methodology is summarized in the following workflow:

G A Sample Preparation B Chromatographic Separation A->B C Mass Spectrometric Detection B->C D Data Analysis C->D

  • Chromatography System: UPLC or UHPLC system.
  • Column: Reversed-Phase C18 column (e.g., 1.7 µm, 2.1 × 100 mm).
  • Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
  • Software: Data acquisition and analysis software.
Detailed Methodology

2.3.1. Sample Preparation

  • Weigh approximately 1.0 g of finely powdered Rehmannia root.
  • Add to a conical flask with 10 mL of 70-80% methanol/water solution.
  • Sonicate the mixture for 30-40 minutes at room temperature.
  • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before LC-MS injection [3] [2].

2.3.2. Chromatographic Conditions The table below outlines a recommended gradient for separation:

Table 1: UPLC Chromatographic Conditions

Parameter Specification
Column C18 (e.g., 1.7 µm, 2.1 × 100 mm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 5% B (0-2 min) -> 5-25% B (2-15 min) -> 25-90% B (15-18 min) -> 90% B (18-20 min)
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 5 µL

Note: The gradient profile should be optimized based on the specific column and instrument to achieve optimal separation [1] [2].

2.3.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Range: m/z 100 - 1000.
  • Source Parameters:
    • Capillary Voltage: 3.5 - 4.0 kV
    • Desolvation Temperature: 300 - 400 °C
    • Drying Gas Flow: 10 - 15 L/min
    • Nebulizing Gas Flow: 1.5 - 3.0 L/min
  • Data Acquisition: Centroid mode, with automatic MS/MS fragmentation using appropriate collision energies (e.g., 20-35 eV) [1] [3].

Data Analysis and Identification

The identity of this compound is established by interpreting its mass spectrometric data, as a pure standard is not commercially available for retention time confirmation.

1. Expected MS Data for this compound:

  • Molecular Formula: C~19~H~34~O~8~ [1] [4].
  • Observed Accurate Mass: The protonated [M+H]⁺ or sodiated [M+Na]⁺ adduct is typically detected.
  • Fragmentation Pattern (MS/MS): The primary fragmentation pathway involves the loss of a glucose unit.
    • Precursor Ion: [M+Na]⁺ at m/z 413.2149 [1].
    • Key Fragment Ions:
      • m/z 211.1692: Corresponds to the loss of a glucose molecule (C~6~H~10~O~5~, 162 Da) from the precursor ion.
      • m/z 193.1592: Further loss of a water molecule (H~2~O, 18 Da) from the ion at m/z 211.
      • m/z 175.1484: Subsequent loss of another water molecule, indicating the presence of multiple hydroxyl groups in the aglycone moiety [1].

Critical Notes & Limitations

  • Qualitative Method: This protocol is designed for the identification and characterization of this compound. It is not a validated quantitative method.
  • Lack of Commercial Standard: The absence of a commercially available certified reference standard for this compound is a significant limitation. Identification is based solely on high-accuracy mass measurement and fragmentation pattern matching with literature data [1].
  • Method Validation Required for Quantification: To develop a quantitative assay, a full validation according to ICH guidelines is necessary. This would require isolating the compound to create an in-house standard and establishing parameters such as linearity, precision, accuracy, and limit of quantification (LOQ) [5].

Suggested Path for Quantitative Method Development

To progress from identification to quantification, the following steps are recommended:

  • Isolation: Isolate this compound from Rehmannia root extract using preparative HPLC to create a primary standard.
  • Method Development & Validation: Once a standard is available, develop and rigorously validate a quantitative method (e.g., using HPLC with evaporative light scattering detection (ELSD) or MS detection) as demonstrated for similar natural products [6] [5].

References

Application Notes: Qualitative Analysis of Rehmaionoside B in Rehmannia glutinosa

Author: Smolecule Technical Support Team. Date: February 2026

1. Objective This document outlines a standardized protocol for the identification and characterization of Rehmaionoside B and related compounds in different processed forms of Rehmannia glutinosa (Rehmanniae Radix) using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).

2. Background this compound is an iridoid glycoside found in Rehmannia glutinosa [1] [2]. Its presence and concentration, along with isomers like Rehmaionoside A, are crucial discriminators between different processed forms of the herb, such as dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [2]. These compositional differences are believed to underlie the varying therapeutic effects of the different herb forms [1] [2].

3. Experimental Protocol

3.1. Sample Preparation

  • Materials: Fresh Rehmanniae Radix (FRR), raw Rehmanniae Radix (RRR), prepared Rehmanniae Radix (PRR), and nine-steamed, nine-dried Rehmanniae Radix (NRR).
  • Extraction: Prepare decoctions of the samples. The specific method for drying, powdering, and extracting the roots should be optimized and standardized for reproducibility [2].

3.2. Instrumentation and Conditions The following workflow and conditions are adapted from published methodologies for analyzing Rehmanniae Radix [1] [2].

G SamplePrep Sample Preparation UPLC UPLC Separation SamplePrep->UPLC MS QTOF-MS/MS Analysis UPLC->MS DataProc Data Processing MS->DataProc

  • Chromatography (UPLC)

    • Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm) [1].
    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: acetonitrile.
    • Gradient Elution:
      • 0 min: 95% A
      • 9.0 min: 56% A
      • 12.0 min: 26% A
      • 20.0 min: 10% A
      • 22.0 min: 10% A
      • 25.0 min: 95% A (re-equilibration)
    • Flow Rate: 0.4 mL/min (typical, can be optimized).
    • Column Temperature: 35°C [1].
    • Injection Volume: 2 μL (to be optimized).
  • Mass Spectrometry (QTOF-MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), positive mode [1].
    • Detection for this compound:
      • Observed [M+Na]+ ion: m/z 413.2149 [1].
      • Molecular Formula: C19H34O8Na [1].
    • MS/MS Fragmentation: The precursor ion ([M+Na]+) is selected and fragmented. Key product ions for this compound are observed at:
      • m/z 211.1692 (loss of one glucose moiety, 180 Da)
      • m/z 193.1592 (subsequent loss of H2O)
      • m/z 175.1484 (further loss of H2O) [1].

3.3. Data Processing and Analysis

  • Software: Use instrument software (e.g., Agilent MassHunter) for data acquisition and analysis [1].
  • Molecular Formula Prediction: Use the software's prediction tool for unknown peaks. Accept proposals with a mass error of less than 10 ppm [1].
  • Structural Identification: Identify compounds by matching observed precursor ions, product ion spectra, and fragmentation patterns against literature data and reference standards if available [1].

Analytical Results Summary

The table below summarizes the key spectral data used for identifying this compound and its isomer.

Compound Name Observed [M+Na]+ (m/z) Molecular Formula Characteristic MS/MS Ions (m/z) Proposed Fragmentation Pathway
Rehmaionoside A/B (Isomers) 413.2149 [1] C19H34O8Na [1] 211.1692 [1] Loss of a glucose unit (C6H12O6, 180 Da) from the parent ion.
193.1592 [1] Subsequent loss of a water molecule (H2O, 18 Da) from the ion at 211.1692.
175.1484 [1] Further loss of a water molecule (H2O, 18 Da) from the ion at 193.1592.
5-Hydroxymethylfurfural 127.0390 [1] C6H6O3 109.0285 [1] Loss of a water molecule (H2O, 18 Da) from the parent ion.

Biological Context and Workflow

This compound is part of a broader family of bioactive compounds in Rehmannia. The following diagram illustrates the process from compound identification to understanding its therapeutic potential, integrating network pharmacology approaches.

G cluster_0 Experimental Validation cluster_1 In Silico & Functional Analysis Start Root Extract of Rehmannia glutinosa A UPLC-QTOF-MS/MS Analysis Start->A B Compound Identification (e.g., this compound) A->B C Bioactivity Screening & Target Prediction B->C D Network Pharmacology & Pathway Analysis C->D E Therapeutic Potential D->E

Key pathways modulated by Rehmannia glutinosa compounds include AGE-RAGE signaling in diabetic complications, IL-17 signaling, and HIF-1 signaling, which are critical for managing diabetes, inflammation, and menopausal symptoms [3] [4].

Discussion and Methodological Notes

  • Quantitative Method Development: This protocol provides a qualitative foundation. To develop a fully quantitative method, you would need to isolate or purchase a pure this compound standard to create a calibration curve for determining precise concentrations in samples [2].
  • Importance of Isomers: Rehmaionoside A and B are isomers, and UPLC is critical for separating them. Monitoring both is essential for quality control and understanding the bioactivity of different Rehmannia preparations [1] [2].
  • Broader Applications: The identified compounds, including this compound, are being studied for their multi-target therapeutic potential across various diseases, including allergy, anemia, diabetes, and menopause, often through network pharmacology and molecular docking studies [3] [4].

References

Application Notes: Rehmaionoside B in Phytochemical Research

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B is an iridoid glycoside identified in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine [1]. Recent research has focused on characterizing its chemical properties and exploring its potential pharmacological activities, particularly in the context of metabolic and inflammatory diseases [2] [3]. These notes summarize the key experimental data and proposed mechanisms of action for researchers in drug discovery.

Chemical Identification and Profiling

The identification of this compound relies heavily on advanced chromatographic and spectrometric techniques.

Table 1: Methods for Identification and Characterization of this compound

Analysis Method Key Parameters and Observations Reference

| Liquid Chromatography-Mass Spectrometry (LC-MS) | • Observed [M+Na]+ ion: m/z 413.2149 • Molecular Formula: C19H34O8Na • Key MS/MS Fragments: m/z 211.1692 (loss of a glucose unit, -180 Da), 193.1592, 175.1484 (sequential loss of H₂O). • Note: An isomeric relationship with Rehmaionoside A was noted. | [1] | | Nuclear Magnetic Resonance (NMR) Spectroscopy | (While not explicitly detailed for this compound, its structural elucidation is based on techniques used for similar compounds in Rehmannia glutinosa, including ¹H-NMR, ¹³C-NMR, HMBC, and COSY.) | [2] |

Experimental Workflow for Identification: The typical workflow for identifying this compound from a plant extract involves:

  • Extraction: The dried roots of Rehmannia glutinosa are extracted with a suitable solvent like methanol or ethanol.
  • Analysis by UPLC/Q-TOF-MS/MS: The extract is analyzed using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry.
  • Data Interpretation: The high-resolution mass data is used to predict the molecular formula. The MS/MS fragmentation pattern, particularly the neutral loss of a hexose unit (162 Da) and subsequent dehydration, is characteristic of iridoid glycosides and helps in tentative identification [1] [4].
Quantitative Analysis in Different Rehmannia Preparations

The chemical composition of Rehmannia glutinosa, including the presence of this compound, varies significantly depending on how the raw herb is processed [1]. The following diagram illustrates the general workflow for comparing different Rehmannia forms.

rehmannia_workflow start Start: Four Forms of Rehmanniae Radix proc Sample Preparation and Extraction start->proc ms UPLC-MS/MS Analysis proc->ms data Data Processing and Compound Identification ms->data comp Comparative Analysis of Components data->comp

Figure 1: Workflow for comparative analysis of different Rehmannia forms.

Table 2: Reported Presence of this compound in Rehmannia Forms

Form of Rehmannia Radix Reported Presence of this compound Research Context
Fresh Rehmanniae Radix (FRR) Detected Qualitative profiling found glycosides and sugars were more abundant in FRR than in processed forms [1].
Raw Rehmanniae Radix (RRR) Detected Listed among the identified compounds in the study [1].
Prepared Rehmanniae Radix (PRR) Detected Listed among the identified compounds in the study [1].
Nine-Steamed, Nine-Dried (NRR) Information Missing The study noted a general reduction in iridoid glycosides with complex processing, but this compound was not specifically mentioned for NRR [1].
Biological Activity and Mechanism of Action

Emerging research using computational models suggests potential mechanisms for this compound and related compounds.

Proposed Anti-sepsis Mechanism: A network pharmacology study proposed that Rehmaionoside A (an isomer of this compound) could interact with targets like ADAM17, playing a role in modulating the immune response in sepsis [3] [5]. The general approach for such an investigation is outlined below.

sepsis_mechanism rg Rehmannia glutinosa Compounds net Network Pharmacology Analysis rg->net target Putative Targets (e.g., ADAM17, CASP3) net->target pathway Pathway Enrichment (Inflammation, Th17 cell differentiation) net->pathway dock Molecular Docking and Dynamics Validation target->dock pathway->dock mechanism Proposed Mechanism: Immunomodulation dock->mechanism

Figure 2: A proposed network pharmacology workflow for elucidating the mechanism of Rehmannia compounds in sepsis.

Potential for Metabolic Disease Treatment: While not directly tested on this compound, research on a newly isolated uridine derivative from Rehmannia glutinosa demonstrated activation of the AMP-activated protein kinase (AMPK) pathway [2]. AMPK is a critical regulator of energy homeostasis and a major therapeutic target for type 2 diabetes and obesity [2]. This suggests that related glycosides, including this compound, may contribute to the plant's documented anti-diabetic and anti-obese effects.

Research Limitations and Future Directions

It is important to interpret these findings within their limitations. Much of the proposed mechanism for this compound is based on computational predictions and network pharmacology models [3] [5]. The quantitative data is often relative rather than absolute, focusing on presence/absence across different plant forms rather than precise concentrations [1].

To advance the study of this compound, future research should prioritize:

  • Development of Standardized Isolation Protocols: Detailed procedures for the purification of this compound from complex plant matrices.
  • Rigorous In Vitro and In Vivo Validation: Conducting biological assays to confirm the hypothesized mechanisms of action, particularly in metabolic and inflammatory diseases.
  • Comprehensive Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADMET) properties of this compound.

Conclusion

This compound is a identifiable component of Rehmannia glutinosa with its presence influenced by herb processing techniques. Current research, leveraging MS-based metabolomics and computational biology, points to its potential role in immunomodulation and metabolic regulation. The structured data and workflows provided here offer a foundation for further experimental validation and development in pre-clinical drug research.

References

Application Notes and Protocols for Rehmaionoside B from Rehmannia glutinosa

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Structural Profile

Table 1: Basic Chemical Identifier for Rehmaionoside B

Property Description
IUPAC Name Information not available in searched literature
Chemical Formula C₅₀H₈₂O₂₃ [1]
Molecular Weight 1011.16 g/mol (calculated from formula)
CAS Registry Number Information not available in searched literature
PubChem CID 101101525 [1]

This compound is a chemical compound identified in the plant Rehmannia glutinosa [1]. It belongs to the class of iridoid glycosides, which are a major group of bioactive compounds in Rehmannia [2]. The compound's large molecular formula, C₅₀H₈₂O₂₃, suggests a complex glycosidic structure typical of this class [1].

Detailed Extraction and Isolation Protocol

The following section outlines a generalized extraction method for total rehmanniosides from Rehmannia glutinosa, which can be adapted for the isolation of this compound.

Materials and Equipment
  • Plant Material: Dried roots of Rehmannia glutinosa.
  • Solvents: Ethanol, methanol, acetone, n-butanol, isopropanol (Laboratory grade) [3].
  • Equipment: Rotary evaporator, filtration setup, heating mantle, separation funnels, chromatographic columns (e.g., macroporous adsorption resin), HPLC system for analysis.
Step-by-Step Extraction and Purification Procedure

Step 1: Primary Extraction

  • Pulverize dried Rehmannia roots into a fine powder.
  • Load the powder into an extraction vessel and perform reflux extraction with 50-95% ethanol or methanol. Multiple extraction cycles are recommended for higher yield [3].
  • Combine the extracts and filter to remove particulate matter.

Step 2: Crude Saponin Enrichment

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a dense syrup.
  • Re-dissolve the concentrate in warm water and subject the aqueous solution to liquid-liquid extraction with n-butanol.
  • Collect the n-butanol fraction, which contains the enriched glycosides (rehmanniosides), and evaporate to dryness [3].

Step 3: De-fatting and Pigment Removal

  • Re-dissolve the dry n-butanol extract in a small volume of warm water.
  • To this solution, add an organic solvent such as ether or ethyl acetate to remove fats and lipophilic pigments. Discard the organic layer after separation [3].
  • Alternatively, pass the aqueous solution through a macroporous adsorption resin column and wash with water to remove water-soluble impurities.

Step 4: Final Purification of Rehmanniosides

  • Elute the adsorbed rehmanniosides from the resin column using a gradient of ethanol-water (e.g., 10%-50% ethanol) [3].
  • Collect the eluate fractions and monitor them by Thin-Layer Chromatography (TLC) or HPLC.
  • Combine fractions rich in this compound, as identified by analytical comparison with a standard if available.
  • Concentrate the combined fractions and precipitate the total rehmannioside product. Dry the final precipitate under vacuum [3].

The workflow below summarizes this multi-step purification process.

start Dried Rehmannia Root Powder step1 Primary Extraction (50-95% Ethanol, Reflux) start->step1 step2 Crude Extract Concentration (Rotary Evaporation) step1->step2 step3 Liquid-Liquid Partition (n-Butanol / Water) step2->step3 step4 Impurity Removal (De-fatting with Ether) step3->step4 step5 Chromatography (Macroporous Resin Column) step4->step5 step6 Fraction Analysis (TLC or HPLC) step5->step6 end Purified this compound step6->end

Analytical Methods for Characterization and Quality Control

Table 2: Standardized Methods for Component Analysis

Analytical Method Application in Analysis Key Parameters
UPLC-TQ-MS (Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry) Quantitative analysis of multiple active components (e.g., catalpol, acteoside) in Rehmannia extracts [4]. Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) Comprehensive metabolomic profiling of crude extracts; precise structural identification [5]. High mass accuracy for determining elemental composition.
HPLC with UV/RI Detection Routine quality control; separation and quantification of glycosides [6]. Cyano-propyl columns; methanol-water gradients; detection at 200-240 nm.

For Quality Control:

  • Sample Preparation: Extract approximately 50 mg of the final dried product in 10 mL of methanol. Filter through a 0.22 µm membrane before injection [4].
  • System Suitability: Use certified reference standards (e.g., catalpol, acteoside) to confirm chromatographic performance and retention times [4].

Pharmacological Mechanisms and Target Pathways

Research indicates that active compounds in Rehmannia glutinosa, including iridoid glycosides like this compound, exert effects through multi-target mechanisms [7] [8]. Key signaling pathways implicated in the anti-depressant and renal protective effects of Rehmannia components are summarized below.

comp This compound & Other Iridoid Glycosides t1 TGF-β1 Signaling comp->t1 Modulates t2 Wnt/β-Catenin Pathway comp->t2 Modulates t3 Inflammatory Pathways (e.g., IL-17, IL-6) comp->t3 Modulates t4 Neurotransmitter Systems comp->t4 Modulates t5 HPA Axis Regulation comp->t5 Modulates e1 Anti-fibrotic Effects (Renal Protection) t1->e1 t2->e1 e3 Anti-inflammatory & Antioxidant Effects t3->e3 e2 Anti-depressant Effects t4->e2 t5->e2

Table 3: Key Biological Targets and Associated Effects

Target Pathway / System Biological Effect Therapeutic Potential
TGF-β1 & Wnt/β-Catenin [4] Inhibition of these pathways reduces extracellular matrix deposition and fibrotic processes. Diabetic Nephropathy, Renal Fibrosis
Inflammatory Cytokines (IL-6, IL-17) [7] [8] [9] Down-regulation of pro-inflammatory cytokine production. Anti-inflammatory, Immunomodulation
Neurotransmitter Imbalance & HPA Axis [7] Modulation of monoamine levels and stress response systems. Depression, Anxiety
Oxidative Stress [9] [10] Enhancement of antioxidant capacity; scavenging of free radicals. General cytoprotection, Anti-aging

Research Gaps and Future Directions

While the foundational data on Rehmannia's chemistry is promising, specific research on this compound is still in its early stages.

  • Isolation Specificity: Existing patents and protocols describe the extraction of "total rehmannioside" fractions [3]. A dedicated, optimized protocol for the specific isolation and purification of this compound as a single compound is needed.
  • Bioactivity Validation: Most pharmacological studies are based on total extracts or mixtures [7] [4]. The specific biological activities, pharmacokinetics, and safety profile of isolated this compound require empirical validation.
  • Analytical Standards: The commercial availability of a pure this compound standard is crucial for accurate quantitative analysis and quality control in future studies.

References

Rehmaionoside B chromatographic fingerprinting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rehmaionoside B

This compound is an iridoid glycoside or a scutellarein compound found in Rehmanniae Radix (Rehmannia glutinosa), a fundamental herb in Traditional Chinese Medicine [1]. It is recognized as a significant chemical marker for distinguishing between different processed forms of Rehmannia root, such as dried rehmannia root (DRR) and prepared rehmannia root (PRR) [2]. Its presence contributes to the overall chemical profile and purported bioactivity of Rehmannia-based formulations [3] [1].

Chemical and Analytical Profiles

The table below summarizes the key physicochemical and spectral properties of this compound for identification purposes.

Property Details and Characterization Data
Systematic Name (2S,3R,4S,5S,6R)-2-(((1R,2R)-2-Hydroxy-2-((R,E)-3-hydroxybut-1-en-1-yl)-1,3,3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [4]
Molecular Formula C19H34O8 [1] [4]
Molecular Weight 390.47 g/mol [4]
CAS Registry Number 104056-83-9 [4]
MS/MS Fragmentation (Positive Ion Mode) Precursor ion: m/z 413.2149 [M+Na]+ [1]. Key fragments: m/z 211.1692 (loss of a glucose moiety, -180 Da), m/z 193.1592 (subsequent loss of H2O), m/z 175.1484 (further loss of H2O) [1].
Chromatographic Retention UPLC-MS analysis identifies it as Compound 20, an isomer of Rehmaionoside A (Compound 18) [1].

Detailed Analytical Protocol for Identification

This protocol outlines the procedure for identifying this compound in a sample of Rehmanniae Radix using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established research methods [3] [1].

Sample Preparation
  • Extraction: Accurately weigh about 1.0 g of powdered Rehmanniae Radix. Add 10 mL of a 70% methanol/water solution.
  • Extraction Technique: Sonicate the mixture for 30-45 minutes at room temperature.
  • Clarification: Centrifuge the extract at 12,000 rpm for 10 minutes. Pass the supernatant through a 0.22 μm membrane filter into an LC vial prior to analysis [5] [1].
Instrumentation and Chromatographic Conditions
  • LC System: Ultra-High-Performance Liquid Chromatography system.
  • Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm i.d., 1.7 μm) or equivalent.
  • Mobile Phase: A) 0.1% Formic Acid in Water, B) Acetonitrile.
  • Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 95 | 5 | | 9.0 | 56 | 44 | | 12.0 | 26 | 74 | | 20.0 | 10 | 90 | | 22.0 | 10 | 90 | | 25.0 | 95 | 5 |
  • Flow Rate: 0.3 - 0.4 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 1-10 μL [3] [1]
Mass Spectrometric Conditions
  • Instrument: Quadrupole Time-of-Flight Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization, positive mode.
  • Mass Range: 80 - 1000 m/z.
  • Source Parameters:
    • Capillary Voltage: 4.0 kV
    • Capillary Temperature: 200 - 350 °C
    • Sheath Gas Flow: 25 arbitrary units
    • Auxiliary Gas Flow: 3-15 arbitrary units [3] [5] [1]
Data Analysis
  • Process the acquired data using software like MarkerLynx or MassHunter.
  • Identify this compound by screening for the sodium adduct [M+Na]+ at m/z 413.2149.
  • Confirm the identity by verifying the characteristic MS/MS fragmentation pattern, including the loss of a glucose unit and subsequent dehydration fragments [3] [1].

Experimental Workflow for Sample Analysis

The following diagram visualizes the complete workflow for analyzing this compound, from sample preparation to identification.

start Start: Rehmannia Root Powder sp1 1. Sample Extraction (70% Methanol, Sonication) start->sp1 sp2 2. Centrifugation & Filtration (0.22 µm) sp1->sp2 lc 3. UPLC Separation (C18 Column, Gradient Elution) sp2->lc ms 4. QTOF-MS Analysis (Positive ESI Mode) lc->ms id 5. Data Analysis & Identification ms->id

Biological Significance and Research Context

While direct pharmacological studies on isolated this compound are limited, understanding its context in Rehmannia research is crucial.

  • A Marker for Processing: this compound, along with compounds like stachyose and acteoside, is a statistically significant discriminator between differently processed forms of Rehmannia root, which have distinct clinical uses [2].
  • Part of a Bioactive Matrix: this compound is one of many glycosides in Rehmannia. Related compounds, such as Rehmannioside D, have demonstrated direct analgesic and anti-inflammatory effects in models of osteoarthritis, and catalpol has shown efficacy in experimental autoimmune encephalomyelitis (a multiple sclerosis model) [5] [6]. This suggests the broader chemical class to which this compound belongs is biologically relevant.
  • Mechanistic Insights: Extracts of Rehmannia, which contain this compound and other iridoid/phenylethanoid glycosides, have been shown to work through mechanisms that include:
    • Scavenging peroxynitrite (ONOO⁻), a potent nitrative stress molecule [5].
    • Suppressing the NF-κB signaling pathway, a master regulator of inflammation [5] [7].
    • Modulating gut microbiota and host metabolism, which is increasingly linked to systemic health [7].

Conclusion

This compound is a verified chemical component of Rehmanniae Radix that can be reliably identified and characterized using modern LC-MS techniques. The protocols outlined here provide a foundation for its analysis. Future research should focus on isolating pure this compound to conduct specific bioactivity and pharmacokinetic studies, thereby clarifying its individual role in the therapeutic effects of Rehmannia.

References

Chemical Profile of Rehmaionoside Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionosides are specific chemical markers in Rehmannia roots, and understanding their properties is the first step in troubleshooting separation issues.

Compound Name Molecular Formula Key Characteristics / Role in Rehmannia Identified In
Rehmaionoside A [1] C19H34O8 (as [M+Na]⁺ m/z 413.2149) [1] Isomer of Rehmaionoside B; important discriminator between DRR and PRR [2] [1] Raw and Processed Rehmannia Root [2] [1]
This compound [1] C19H34O8 (as [M+Na]⁺ m/z 413.2149) [1] Isomer of Rehmaionoside A; important discriminator between DRR and PRR [2] [1] Raw and Processed Rehmannia Root [2] [1]
Oxythis compound [1] C19H34O9 (as [M+Na]⁺ m/z 429.2097) [1] Scutellarein compound; inferred from fragmentation pattern [1] Raw and Processed Rehmannia Root [1]

Systematic HPLC Troubleshooting Guide

Peak resolution issues often stem from the mobile phase, stationary phase, or instrument conditions. This table outlines common problems and solutions.

Problem Area Specific Issue & Symptoms Recommended Action / Solution

| Mobile Phase | • Incorrect pH/buffer [3] [4]: RT shifts, poor resolution for ionizable compounds. • Selective evaporation [3] [5]: Gradual RT drift (especially with volatile modifiers/buffers). • Incorrect ratio [3]: RT different from expected. | • Use a buffered mobile phase at optimal pH (often improves peak shape for ionizables) [4] [6]. • Premix mobile phases to avoid inconsistencies from on-line mixing [3] [4]. • Reformulate mobile phase frequently (e.g., weekly for buffers) [3]. | | Stationary Phase (Column) | • Column aging [3] [5]: Gradual increase in pressure, peak tailing, RT drift over hundreds of injections. • Inappropriate chemistry [6]: Inherent inability to separate critical pairs. | • Replace with a new column of the same type if degradation is suspected [3]. • Change bonded phase ligand (e.g., from C18 to phenyl or cyano). This is often the most effective way to alter selectivity (α) [6]. | | Instrument & Environment | • Flow rate changes [3] [5]: All RTs are consistently too long or too short. • Temperature fluctuations [3] [6]: RT instability, especially in non-oven methods. • Sample solvent mismatch [5]: Peak splitting or distorted shape. | • Verify flow rate accuracy with a volumetric flask [3]. Check for pump leaks or faulty seal [3] [7]. • Always use a column oven with stable temperature control [3] [6]. • Ensure sample solvent strength is close to the mobile phase [5]. |

For persistent co-elution, the most effective strategies involve altering the relative retention (α). Here is a logical workflow for method optimization [6]:

G cluster_1 Most Impactful on Selectivity (α) cluster_2 Increases Plate Number (N) Start Poor Resolution of This compound CheckBuffer Check/Add Buffer for Ionizable Compounds Start->CheckBuffer ChangeSolvent Change Organic Modifier (e.g., Acetonitrile → Methanol) CheckBuffer->ChangeSolvent No improvement End Adequate Resolution Achieved CheckBuffer->End Improved ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl) ChangeSolvent->ChangeColumn No improvement ChangeSolvent->End Improved IncreaseEfficiency Increase Column Efficiency ChangeColumn->IncreaseEfficiency No improvement ChangeColumn->End Improved IncreaseEfficiency->End

Key Experimental Protocols

When applying the troubleshooting steps, these specific protocols from the literature can be highly useful.

  • Changing Organic Modifier [6]: If your initial method uses 50% Acetonitrile, try switching to 57% Methanol or 35% Tetrahydrofuran (THF). These percentages are estimated to provide similar solvent strength and retention (k), but can significantly alter peak spacing (α) for rehmaionoside isomers.
  • Quantitative Analysis with UPLC-PDA: For accurate quantification of compounds like rehmaionosides, a validated UPLC-PDA method can be employed [8]. A sample protocol:
    • Column: C18 (e.g., Waters HSS T3, 1.7 µm, 2.1 × 100 mm).
    • Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile.
    • Detection: PDA at 254 nm.
    • Validation: Method is validated for linearity (e.g., 3.9–500 µg/mL), precision (RSD < 2%), and recovery (>80%) [8].

Frequently Asked Questions

  • What is an acceptable retention time shift? For a stable isocratic method, a variation of less than 1-2% is typically acceptable. Using Relative Retention Time (RRT) can provide even more stable measurements compared to absolute retention time [5].
  • Why do my retention times keep drifting? Gradual drift over many injections is most often due to normal column aging. This is usually accompanied by a gradual pressure increase and increased peak tailing [3]. Sudden or cyclical drift is often linked to mobile phase degradation or uncontrolled laboratory temperature [3] [5].
  • I've checked everything, but resolution is still poor. What next? The most powerful approach is to change the fundamental selectivity. This can be done by changing the column to one with a different bonded phase (e.g., phenyl vs. C18) or by switching the type of organic modifier in the mobile phase (e.g., from acetonitrile to methanol) [6].

References

optimizing Rehmaionoside B detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Analytical Methods for Detection

The table below summarizes the key instrumental methods used in recent research to identify Rehmannia constituents, including Rehmaionoside B.

Analytical Technique Key Parameters & Configuration Application & Findings Source Reference

| UPLC-Q-TOF-MS | • Reverse-phase column (e.g., C18) • Mobile Phase: Water/Acetonitrile, often with 0.1% Formic Acid • Negative/Positive Ion Mode • High-resolution mass accuracy | • Comprehensive chemical profiling of Rehmannia roots. • Distinguished Rehmannioside A and B as isomers. [1] [2] | | | UPLC-PDA/ELSD | • Used in conjunction with MS • ELSD is suitable for non-chromophoric compounds like sugars. | • Revealed quantitative differences in sugars (e.g., fructose, sucrose) between dried and prepared Rehmannia root. [3] | | | UHPLC-Q-TOF-IMS | • High-resolution mass spectrometry coupled with ion mobility separation. | • Enhanced identification of compounds in complex mixtures by providing an additional separation dimension (collision cross-section). [4] | |

Experimental Protocol Based on Current Research

Based on the methodologies found, here is a generalized workflow for detecting this compound, which you can adapt and optimize.

G cluster_sample 1. Sample Preparation cluster_chromo 2. Chromatographic Separation (UPLC) cluster_ms 3. Mass Spectrometry Detection (Q-TOF) cluster_data 4. Data Analysis Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis & Troubleshooting Data Analysis & Troubleshooting Mass Spectrometry Detection->Data Analysis & Troubleshooting SP1 Extract powdered root with methanol/water solvent system SP2 Centrifuge and filter supernatant (0.22 μm membrane filter) SP1->SP2 CS1 Column: C18 (e.g., 2.1 x 100 mm, 1.7-1.8 μm) CS2 Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile CS1->CS2 CS3 Column Temp: 35-40°C Flow Rate: 0.3-0.4 mL/min CS2->CS3 MS1 Ionization: Electrospray Ionization (ESI) in Negative or Positive Mode MS2 Data Acquisition: MSE or DDA mode for MS and MS/MS spectra MS1->MS2 DA1 Use accurate mass for initial identification (this compound: C19H34O8Na+, m/z 413.2149) DA2 Analyze MS/MS fragments: Key fragments: m/z 211.17, 193.16, 175.15 DA1->DA2

Potential Troubleshooting Avenues

Since the search results lack specific FAQs for this compound sensitivity, here are common optimization areas in LC-MS to investigate:

  • Enhancing Chromatography:

    • Poor Peak Shape: Try different column chemistries (e.g., HILIC) or adjust mobile phase pH to improve separation of this compound from its isomers and matrix components [2].
    • Low Sensitivity: Ensure your extraction solvent is optimal. Testing different ratios of methanol/water or including a small amount of acid can improve the recovery of glycosides [1].
  • Optimizing MS Detection:

    • Weak Signal: Fine-tune the ESI source parameters (nebulizer gas pressure, drying gas temperature and flow, capillary voltage) specifically for this compound. Using sodium adduct formation [M+Na]+ as described in the literature can be a sensitive detection route [2].
    • Confirming Identity: Rely on multiple data points. The combination of accurate mass (m/z 413.2149 for [M+Na]+), retention time, and characteristic MS/MS fragments (m/z 211.17, 193.16, 175.15) is necessary to confidently distinguish it from isomers like Rehmaionoside A [2].

The search results confirm that detecting this compound is feasible with modern LC-MS techniques, but they stop short of providing ready-made solutions for sensitivity optimization.

References

Chemical Profile and Known Stability Factors

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B is an iridoid glycoside found in Rehmannia glutinosa [1]. Iridoid glycosides are generally known for their instability, as their chemical structure includes a dihydropyran ring that is prone to degradation under various conditions [1].

The table below summarizes the key factors that likely influence this compound's stability, based on the behavior of its analogs:

Factor Effect on Stability (of related compounds) Evidence from Literature
pH Unstable in alkaline conditions [2]; stable in acidic LC-MS conditions (0.1% formic acid, pH ~2.8) [3] General property of iridoid glycosides and phenylethanoid glycosides [1] [2].
Temperature Degradation increases with higher temperatures and longer heating durations [4]. Observed in processing of Rehmannia; catalpol and acteoside degrade with steaming [4].
Processing Stability decreases with extensive processing (e.g., multiple steaming cycles) [4]. Iridoid and phenylethanoid glycosides show decreasing concentration with increased steaming times of PRR [4].

Recommended Analytical Methods for Stability Assessment

You can monitor the stability of this compound in your solutions using these established analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool. Use a C18 reverse-phase column with a mobile phase of acidified water and acetonitrile (e.g., 0.1% formic acid) [5] [1] [3]. The acidic mobile phase helps protonate the analyte, improving peak shape and stability during analysis [3].
  • Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UPLC-Q-TOF-MS): This provides high-resolution separation and accurate mass measurement for identifying this compound and its degradation products [1] [6].
  • Chromatographic Hydrophobicity Index (CHI): You can use this system to standardize retention times and predict changes due to degradation. A significant shift in CHI value may indicate structural modification [3].

The typical workflow for analyzing this compound from sample preparation to data analysis is outlined below:

G Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometry Analysis Mass Spectrometry Analysis Chromatographic Separation->Mass Spectrometry Analysis Data Processing & Interpretation Data Processing & Interpretation Mass Spectrometry Analysis->Data Processing & Interpretation

Troubleshooting Guide and FAQs

Q1: Why are my this compound peak areas decreasing over successive LC-MS runs?

  • Probable Cause: Degradation within the autosampler or solution.
  • Solutions:
    • Temperature Control: Keep the autosampler temperature low (e.g., 4°C-10°C).
    • Acidic Conditions: Ensure the sample solvent is compatible with a slightly acidic mobile phase.
    • Fresh Preparation: Prepare new stock solutions frequently and avoid repeated freeze-thaw cycles.

Q2: I've detected unknown peaks in my chromatogram. Could these be degradation products of this compound?

  • Probable Cause: Yes, likely degradation products.
  • Solutions:
    • HR-MS Analysis: Use high-resolution mass spectrometry to determine the elemental composition of the unknowns.
    • Fragmentation Patterns: Compare MS/MS spectra with the parent compound. Iridoid glycosides often undergo neutral losses of sugar moieties and reverse Diels-Alder (RDA) cleavage [1].
    • Stability-Indicating Method: Develop and validate a chromatographic method that can separate the parent compound from all potential degradation products.

Key Degradation Pathways to Investigate

Based on the behavior of similar compounds, this compound may degrade via these pathways, which can be visualized as follows:

G This compound This compound Aglycone + Sugar Aglycone + Sugar This compound->Aglycone + Sugar Hydrolysis (Glycosidic Bond Cleavage) Fragments (H₂O, CO₂) Fragments (H₂O, CO₂) This compound->Fragments (H₂O, CO₂) Reverse Diels-Alder (RDA) & Dehydration Aglycone Aglycone Rearranged Products Rearranged Products Aglycone->Rearranged Products Structural Rearrangement

  • Hydrolytic Cleavage: The glycosidic bond linking the sugar to the aglycone (core structure) can break, especially under thermal stress [4].
  • Reverse Diels-Alder (RDA) Reaction: The cyclopentane ring in the aglycone may undergo RDA cleavage, leading to the loss of small molecules like H₂O and CO₂ [1].
  • Structural Rearrangement: The initial aglycone formed after hydrolysis can further rearrange into different structures [4].

Critical Research Gaps and Future Directions

  • Direct Stability Data: There is a clear need for studies that directly quantify the degradation kinetics of pure this compound under various pH and temperature conditions.
  • Degradation Products: Future work should focus on isolating and fully characterizing the major degradation products of this compound using NMR to confirm their structures.
  • Stabilization Strategies: Research into formulating approaches, such as the use of buffers or antioxidants, to enhance the solution stability of this compound is warranted.

References

Rehmaionoside B isomer separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Identification and Separation Challenges

The main issues and technical solutions for Rehmaionoside B analysis are summarized below.

Challenge Description & Root Cause Recommended Technical Solutions
Isomer Separation Difficult to separate from Rehmaionoside A; identical molecular formula (C19H34O8) and mass ([M+Na]+ at m/z 413.2149) [1]. Optimize UPLC with C18 column (e.g., 1.7 µm); use shallow, multi-step ACN/H2O gradients with 0.1% formic acid [2].
MS Identification Similar MS/MS fragmentation to isomers; primary ion at m/z 211.1692 from glucose loss (180 Da) [1]. Use high-res MS (Q-TOF); confirm identity by comparing retention times and secondary fragments with reference standards [1].
Low Abundance Low natural concentration in complex Rehmannia extract complicates detection [1] [3]. Use selective ion monitoring (e.g., MRM) for improved sensitivity [4].

Detailed Experimental Protocol

Here is a detailed methodology for the identification and characterization of this compound in Rehmannia samples, based on UPLC-Q-TOF-MS/MS.

Sample Preparation
  • Extraction: Weigh 0.5 g of powdered Rehmannia root. Extract with 10 mL of 70% methanol via ultrasonication for 30 minutes.
  • Centrifugation: Centrifuge the extract at 13,700 × g for 15 minutes.
  • Filtration: Pass the supernatant through a 0.22 µm nylon membrane filter before injection [5].
UPLC-Q-TOF-MS/MS Analysis
  • Chromatography:
    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
    • Temperature: Maintain at 35°C.
    • Mobile Phase: Use (A) 0.1% formic acid in water and (B) acetonitrile.
    • Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 9.0 | 56 | 44 | | 12.0 | 26 | 74 | | 20.0 | 10 | 90 | | 22.0 | 10 | 90 | | 25.0 | 95 | 5 |
    • Flow Rate: 0.3 mL/min [2].
  • Mass Spectrometry:
    • Ionization: ESI in positive mode.
    • Scan Mode: Data-dependent acquisition (DDA); full MS scan (m/z 100-1500) followed by MS/MS scans of the most intense ions.
    • Key parameters apply to general phytochemical analysis [2] [1].

Expected Results and Data Interpretation

When successfully analyzed, this compound will show the following characteristics:

  • Retention Time: A specific retention time distinguishing it from Rehmaionoside A [1].
  • MS Spectrum: A precursor ion at m/z 413.2149 [M+Na]+ (C19H34O8Na) [1].
  • MS/MS Spectrum: Characteristic fragment ions at:
    • m/z 211.1692 [M+Na - C6H10O5]+ (loss of a glucose unit)
    • m/z 193.1592 [211.1692 - H2O]+
    • m/z 175.1484 [193.1592 - H2O]+ [1]

The following diagram illustrates the characteristic fragmentation pathway of this compound that produces these key ions.

G Precursor This compound [M+Na]⁺ m/z 413.21 Fragment1 Fragment Ion m/z 211.17 Precursor->Fragment1 Loss of Glucose (-C₆H₁₀O₅) Fragment2 Fragment Ion m/z 193.16 Fragment1->Fragment2 Loss of H₂O Fragment3 Fragment Ion m/z 175.15 Fragment2->Fragment3 Loss of H₂O

Frequently Asked Questions (FAQs)

Q1: My this compound peak is co-eluting with another compound. How can I improve resolution? A1: You can try these steps:

  • Flatten the gradient: Use a shallower gradient around the elution time (e.g., a change of 0.5-1% B per minute) to increase separation time [2].
  • Adjust the mobile phase: Test different pH modifiers (e.g., ammonium acetate) or a different organic modifier (e.g., methanol) to alter selectivity.
  • Column Temperature: Slightly adjust the column temperature (e.g., from 35°C to 40°C or 45°C) to potentially improve peak shape and resolution.

Q2: I cannot detect this compound in my sample, even though I know it's present. What should I do? A2:

  • Check Extraction Efficiency: Ensure your extraction solvent (e.g., 70% methanol) is optimal for phenylethanoid glycosides.
  • Increase Sensitivity: Switch from full scan MS to a more sensitive Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument (if available). First, use the Q-TOF to identify the precursor ion (m/z 413.2) and a characteristic product ion (m/z 211.2), then use this transition for MRM [4].
  • Concentrate the Sample: Gently evaporate your sample extract under nitrogen gas and reconstitute in a smaller volume of solvent.

Q3: How can I be confident that my peak is truly this compound and not its isomer? A3: Confidence comes from using two orthogonal pieces of evidence:

  • Chromatographic Separation: The peak must be baseline-separated from the peak of its isomer (e.g., Rehmaionoside A) under your UPLC conditions [1].
  • Accurate Mass and Fragmentation: The high-resolution mass of the precursor and all major product ions must match the theoretical values for this compound (within 10 ppm error). The presence of the key fragments at m/z 211, 193, and 175 provides strong evidence [1].

References

improving Rehmaionoside B extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Analytical Methods

Rehmaionoside B is a rehmaionoside compound found in Rehmanniae Radix. It is an isomer of Rehmaionoside A, with both sharing the molecular formula C₁₉H₃₄O₈ [1].

The following table summarizes the key identifying information for this compound, which is essential for developing an analytical method to monitor your extraction yield:

Property Description
Molecular Formula C₁₉H₃₄O₈ [1]
Classification Rehmaionoside compound (a type of scutellarein) [1]
Observed Ion Mode Positive [1]
Observed Adduct [M+Na]⁺ [1]
Exact Mass ([M+Na]⁺) m/z 413.2149 [1]
Characteristic MS/MS Fragments m/z 211.1692 (loss of a glucose moiety, 180 Da), 193.1592, 175.1484 (sequential loss of two water molecules) [1]
Recommended Analytical Technique UPLC-Q-TOF-MS/MS [2] [1]

Suggested Extraction & Optimization Workflow

To systematically improve your extraction yield, you can follow this general workflow, adapting the parameters based on your initial results.

start Start: Plant Material Selection (Rehmanniae Radix) step1 1. Pre-Extraction Processing (Drying, Grinding) start->step1 step2 2. Primary Extraction (Solvent, Temperature, Time) step1->step2 step3 3. Extract Analysis (UPLC-Q-TOF-MS/MS) step2->step3 step4 4. Evaluate Yield step3->step4 step4->step2 Yield Acceptable opt 5. Parameter Optimization step4->opt Yield Low opt->step2 Repeat Cycle

Plant Material Selection and Processing
  • Source Identification: this compound is identified in different processed forms of Rehmanniae Radix, such as fresh (FRR), raw (RRR), and prepared (PRR) [1]. The highest yield likely depends on the processing method.
  • Strategy: It is crucial to authenticate and standardize your plant material. Compare different processing forms (e.g., fresh vs. steamed) of Rehmanniae Radix to determine which one contains the highest abundance of this compound [2] [1].
Optimization of Extraction Parameters

Since direct data is unavailable, parameters known to affect similar glycosides in Rehmanniae Radix should be optimized [2] [1].

  • Solvent System: Test solvents of varying polarity (e.g., methanol, ethanol, water, and their mixtures). Methanol-water mixtures are commonly used for extracting polar glycosides.
  • Technology-Assisted Extraction: Consider advanced techniques like Ultrasound-Assisted Extraction (UAE), which has been shown to enhance the extraction yield of bioactive compounds from plant materials by disrupting cell walls [3].
  • Critical Parameters: Systematically vary and test the following factors:
    • Solvent concentration
    • Extraction temperature
    • Solid-to-liquid ratio
    • Extraction time

Quality Control and Advanced Strategies

  • Simultaneous Quantification: Develop a UPLC-MS/MS method for the simultaneous quantification of this compound and its isomer, Rehmaionoside A, to monitor the selectivity of your extraction process [4] [1].
  • Metabolomics for Screening: Use an untargeted metabolomics approach with UHPLC-Q-TOF-IMS to comprehensively profile your extracts. This can help you understand how different extraction parameters affect not only your target compound but the overall chemical profile, which is vital for discovering synergistic effects [5].
  • Natural Carrier Enhancement: One study reported that natural polysaccharides can form complexes with active compounds, improving their stability and absorption. While not directly tested for extraction, exploring if the addition of specific polysaccharides during or after extraction could stabilize this compound is a promising advanced strategy [6].

FAQs and Troubleshooting

Q: What is the biggest challenge in extracting this compound? A: The primary challenge is the lack of a published, specific protocol. Researchers must develop a method from scratch by adapting knowledge from the extraction of similar iridoid and phenylethanoid glycosides in Rehmanniae Radix [2] [1].

Q: How can I confirm the identity of my isolated compound? A: You must rely on high-resolution mass spectrometry (HRMS) to confirm the molecular formula and MS/MS fragmentation to match the characteristic pattern described in the literature [1] [7].

Q: I am getting low yields. What should I optimize first? A: Focus on the solvent system and the use of ultrasound energy. These two factors often have the most significant impact on the initial extraction efficiency of plant metabolites [1] [3].

References

Rehmaionoside B analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B: Foundational Information

The table below summarizes the basic chemical information available for this compound, which serves as a starting point for any analytical method development [1].

Property Description
CAS No. 104056-83-9 [1]
Molecular Formula C₁₉H₃₄O₈ [1]
Molecular Weight 390.5 g/mol [1]
Chemical Name (2S, 3R, 4S, 5S, 6R)-2-(((1R, 2R)-2-hydroxy-2-((R, E)-3-hydroxybut-1-en-1-yl)-1, 3, 3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3, 4, 5-triol [1]
Primary Use High-quality reference standard for analytical method development, validation (AMV), quality control (QC), and Abbreviated New Drug Applications (ANDA) [1].

Common Analytical Method Validation Mistakes & Solutions

Although not specific to this compound, the following table outlines common pitfalls in analytical method validation, based on general best practices, and suggests preventive measures [2].

Mistake Potential Consequence How to Avoid
Using a "cookie-cutter" approach The method is not fit-for-purpose, failing to account for the unique properties of the analyte. Design the validation study based on the method's intended use and the analyte's physiochemical properties [2].
Inadequate method optimization Poor method robustness, specificity, or sensitivity, leading to unreliable data. Prior to validation, optimize method parameters for specificity, sensitivity, and solution stability [2].
Lack of a method validation plan Unfocused validation that misses critical parameters, causing regulatory delays. Before starting, create a detailed plan that answers key questions about the method's purpose, sample type, and critical components [2].

Proposed Experimental Workflow for Method Development

Given the lack of a dedicated protocol for this compound, the following workflow synthesizes techniques from related research on Rehmannia glutinosa compounds, which you can use as a template [3] [4] [5].

Start Start: Method Development Step1 1. Sample Preparation (Extraction from plant material or dissolution of reference standard) Start->Step1 Step2 2. Chromatographic Separation (Use UPLC/HPLC with C18 column and acetonitrile/water gradient) Step1->Step2 Step3 3. Detection & Identification (Employ MS detection like Q-TOF for high sensitivity and accuracy) Step2->Step3 Step4 4. Quantitative Analysis (Use HPLC-ELSD or HPLC-DAD for compound quantification) Step3->Step4 Step5 5. Method Validation (Assess specificity, linearity, accuracy, precision, LOD, LOQ, robustness) Step4->Step5 End Validated Analytical Method Step5->End

Key Steps and Details:

  • Sample Preparation: Rehmannia roots are typically cut into small pieces and extracted using solvents like water or ethanol/water mixtures, often with the aid of ultrasonication or heating [3] [6] [5]. When working with a pure this compound standard, follow the supplier's handling and dissolution instructions carefully [1].
  • Chromatographic Separation: Research on Rehmannia constituents frequently uses UPLC or HPLC systems with a C18 reverse-phase column (e.g., 100 mm x 2.1 mm i.d., 1.7 µm). A common mobile phase is a gradient of acetonitrile (B) and water with 0.1% formic acid (A), which helps in separating complex mixtures [3] [4].
  • Detection and Identification:
    • UPLC-Q-TOF-MS/MS: This technique is highly recommended for identifying and characterizing this compound due to its high resolution and accurate mass measurement capabilities [3] [4].
    • HPLC-ELSD: The Evaporative Light Scattering Detector (ELSD) is particularly useful for detecting compounds like oligosaccharides that lack a strong chromophore, making it suitable for analyzing Rehmannia glycosides and sugars [3].
  • Quantitative Analysis: For content determination, HPLC-DAD or HPLC-ELSD can be used. Method validation is crucial here to ensure the accuracy and reliability of the quantitative results [3] [5].

Troubleshooting Guide for Rehmannia Glycoside Analysis

This guide addresses potential issues based on the general analysis of similar compounds from Rehmannia [3] [2].

FAQ 1: How can I improve the separation of this compound from other similar glycosides in a Rehmannia extract?

  • Issue: Co-elution or poor resolution of peaks.
  • Solution:
    • Optimize the gradient: Systematically adjust the gradient program of the acetonitrile and water (with modifier) to find the best elution profile [4].
    • Adjust mobile phase pH: Using a modifier like 0.1% formic acid can improve peak shape and separation [4].
    • Consider column temperature: Experiment with different column temperatures (e.g., 25°C to 40°C) to enhance resolution [4].

FAQ 2: What could cause low sensitivity or a high limit of detection (LOD) for this compound?

  • Issue: Weak signal from the analyte.
  • Solution:
    • Check ionization settings (for MS): For mass spectrometry, optimize the ionization source parameters (e.g., capillary voltage, temperature) for this compound [6].
    • Evaluate extraction efficiency: If working with plant material, ensure the extraction method (solvent, time, temperature) is efficient for recovering this compound [3].
    • Confirm detector suitability: If using UV/Vis detection, verify that this compound has a chromophore at the selected wavelength; otherwise, switch to a more universal detector like ELSD [3].

FAQ 3: How do I ensure my method is robust and passes regulatory scrutiny?

  • Issue: Method performance varies with minor changes.
  • Solution:
    • Perform a robustness study: During validation, deliberately introduce small, controlled variations in parameters like flow rate, column temperature, and mobile phase composition to establish the method's operational design range [2] [7].
    • Apply Quality-by-Design (QbD) principles: Use statistical tools like Design of Experiments (DoE) to systematically understand the method's performance and establish a control strategy [7].
    • Ensure data integrity: Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) by using well-calibrated instruments and electronic systems with audit trails [7].

Method Validation Parameters & Specifications

The diagram below illustrates the logical relationship between the core parameters required for a comprehensive method validation, as per ICH guidelines [2] [7] [8].

Core Core Validation Parameters P1 Specificity Core->P1 P2 Accuracy Core->P2 P3 Precision Core->P3 P4 Linearity & Range Core->P4 P5 Sensitivity Core->P5 S1 Ability to measure analyte uniquely in the presence of other components P1->S1 S2 Closeness of agreement between the conventional true value and found value P2->S2 S3 Repeatability (intra-day) and Intermediate Precision (inter-day, analyst, equipment) P3->S3 S4 Linear range between the upper and lower levels of analyte P4->S4 S5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) P5->S5

References

Rehmaionoside B mass spectrometry parameters optimization

Author: Smolecule Technical Support Team. Date: February 2026

Known Mass Spectrometry Parameters for Rehmaionoside B

The following table consolidates the experimental parameters for this compound identified from the literature. These values can be used as a starting point for your method development.

Parameter Value / Description Experimental Context
Ionization Mode Positive ion mode ([M+Na]+) [1] UPLC-Q-TOF-MS analysis of Rehmanniae Radix forms
Observed m/z 413.2149 (for [M+Na]+) [1] UPLC-Q-TOF-MS analysis of Rehmanniae Radix forms
Molecular Formula C19H34O8Na [1] Calculated from the [M+Na]+ adduct
Characteristic Fragments (MS/MS) m/z 211.1692, 193.1592, 175.1484 [1] These fragments indicate the consecutive loss of a glucose unit (-180 Da) followed by two water molecules.

Experimental Context and Workflow

The data in the table above was generated within a specific research context. Understanding this workflow is crucial for replicating and building upon the methods.

  • Sample Origin: The analysis was performed on extracts from the roots of Rehmannia glutinosa (Rehmanniae Radix) and its processed forms [2] [1].
  • Instrumentation: The data was acquired using UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) [2] [1].
  • Fragmentation Pathway: The identified fragments suggest a clear metabolic pathway. The initial loss of 180 Da (m/z 413.2149 -> 211.1692) is characteristic of the cleavage of a hexose sugar (like glucose). Subsequent fragments (m/z 193.1592 and 175.1484) confirm the presence of hydroxyl groups through the loss of water molecules [1].

The experimental workflow can be summarized as follows:

G start Sample: Rehmannia glutinosa Root Extract step1 Chromatographic Separation (UPLC Column) start->step1 step2 Ionization (Positive ESI Mode) step1->step2 step3 Mass Analysis (Q-TOF) Detect [M+Na]+ m/z 413.2149 step2->step3 step4 Fragmentation (MS/MS) Collision-Induced Dissociation (CID) step3->step4 step5 Fragment Analysis m/z 211.2, 193.2, 175.1 step4->step5

FAQs and Troubleshooting Guide

Here are some anticipated common questions and troubleshooting tips based on the available data and general mass spectrometry principles.

  • Q1: I cannot detect a strong [M+Na]+ signal at m/z 413.2. What should I do?

    • A: First, verify your sample contains this compound, as its presence can vary between Rehmannia species and processing methods [1]. You can try adding a small, controlled amount of sodium salt (e.g., sodium formate) to your sample or mobile phase to enhance sodium adduct formation. Also, check the default polarity of your instrument method to ensure it is set to positive ion mode.
  • Q2: My MS/MS spectrum does not show the expected characteristic fragments (211, 193, 175). How can I optimize this?

    • A: The most critical parameter to adjust is the collision energy (CE). The provided studies likely used an optimized, but unspecified, CE. You should perform a collision energy ramp (e.g., from 10 eV to 40 eV) to find the optimal energy that cleanly produces the glucose loss fragment (m/z 211) without completely breaking down the precursor ion. Insufficient energy will not cause fragmentation, while excessive energy will destroy the characteristic fragments.
  • Q3: Are there other adducts I should look for?

    • A: Yes. While [M+Na]+ is reported, it is common for such compounds to also form [M+H]+ and [M+K]+ adducts. It is good practice to check for these signals in your full scan spectrum. The theoretical m/z for [M+H]+ would be 391.2329, and for [M+K]+ it would be 429.1889.

A Path Forward for Further Optimization

Since the search results lack explicit parameters like collision energy or voltages, you will need to establish these empirically. Here is a systematic approach:

  • Start with the Foundational Parameters: Use the confirmed m/z values for the precursor and product ions from the table above.
  • Perform Direct Infusion: If possible, infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization and fragmentation parameters without interference from the LC system.
  • Optimize Collision Energy: As mentioned in the troubleshooting guide, this is the most critical step for obtaining a high-quality MS/MS spectrum.
  • Cross-Validate with Isomers: Be aware that this compound has isomers (e.g., Rehmaionoside A) with identical molecular formulas and very similar mass spectra. Confident identification requires a good chromatographic separation to resolve them before mass analysis [1].

References

Rehmaionoside B sample preparation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Rehmaionoside B

The primary technique for analyzing this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The following table summarizes the key parameters from recent studies:

Analysis Method Key Instrumentation Sample Preparation (Extraction) Chromatographic Column Mobile Phase Detection Mode Reference
Qualitative Identification UHPLC-LTQ-Orbitrap-MS/MS [1] Dilution with water and centrifugation [1] Waters HSS T3 (1.7 μm, 2.1 × 100 mm) [1] Water (0.1% Formic Acid) / Acetonitrile [Gradient] [1] ESI-Positive Mode [1]
Qualitative Identification UPLC-QTOF-MS/MS [2] Information not specified in excerpts AcQuity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [3] Water (0.1% Formic Acid) / Acetonitrile [Gradient] [3] ESI-Positive Mode [2]
Quantitative Analysis HPLC (with other detectors) [4] Microwave-assisted extraction mentioned for similar compounds [4] Information not specified in excerpts Information not specified in excerpts Information not specified in excerpts

Detailed Experimental Protocols

Based on the search results, here are more detailed methodologies for the key analysis steps.

Sample Preparation for LC-MS Analysis (for Chemical Profiling)

This is a generalized protocol adapted from a study on Rehmannia distillates [1].

  • Step 1: Extraction. For liquid samples like plant distillates, dilute the sample 10 times with distilled water. For solid samples like dried roots, an appropriate solvent (e.g., methanol-water or ethanol-water) would be used for extraction.
  • Step 2: Clarification. Centrifuge the extracted solution at 12,000 rpm for 10 minutes.
  • Step 3: Storage. Transfer the clarified supernatant to a vial and store at -20°C prior to UHPLC-MS/MS analysis.
LC-MS Instrumental Parameters for Identification

The following workflow, based on the parameters used in the studies, illustrates the typical process for identifying this compound in a sample [1] [2].

Start Start: Prepared Sample LC Liquid Chromatography (LC) Start->LC MS1 Mass Spectrometry (MS1) Precise MW Measurement LC->MS1 MS2 Tandem MS (MS/MS) Fragmentation Pattern MS1->MS2 ID Structural Identification MS2->ID End End: Confirmed Identity ID->End

Key Technical Specifications:

  • Chromatography: Use a C18 column (e.g., 1.7-1.8 μm, 2.1 × 100 mm) at 35°C. Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile [1] [3].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode [1] [2].
    • Detection: The [M+Na]+ adduct ion of this compound is observed at m/z 413.2149 (corresponding to the molecular formula C19H34O8Na) [2].
    • Fragmentation: The MS/MS spectrum shows characteristic fragments at m/z 211.1692 (loss of a glucose unit), 193.1592, and 175.1484 (sequential loss of water molecules) [2].

Troubleshooting Common Issues

  • Low Signal Intensity or Poor Detection:

    • Cause: The compound may be present in low abundance or ionize inefficiently.
    • Solution: Ensure the MS is operating in the correct positive ion mode. Consider optimizing the ESI source parameters (e.g., spray voltage, capillary temperature) and using sodium adduct formation to enhance sensitivity [2].
  • Unstable Chromatographic Peaks:

    • Cause: Mobile phase pH or gradient inconsistencies.
    • Solution: Use a buffered mobile phase with a modifier like formic acid (0.1%) to improve peak shape and reproducibility [1] [3].
  • Difficulty in Distinguishing from Isomers:

    • Cause: Rehmaionoside A is an isomer of this compound, sharing the same molecular formula and weight [2].
    • Solution: Rely on the specific retention time and the full fragmentation pattern from MS/MS analysis. The use of a high-resolution mass spectrometer (e.g., Q-TOF) is crucial for confident differentiation [2].

References

minimizing Rehmaionoside B degradation during processing

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability of Related Compounds in Rehmannia

Understanding how similar compounds break down is key to troubleshooting Rehmaionoside B degradation. The table below summarizes stability findings for related iridoid and phenylethanoid glycosides in Rehmannia during processing.

Compound Class Specific Compounds Mentioned Stability & Degradation Behavior During Processing Potential Degradation Products
Iridoid Glycosides Catalpol, Rehmannioside A, etc. [1] [2] Unstable; concentrations decrease significantly with increased steaming cycles and high temperatures. Degradation involves glycosidic bond cleavage and reverse Diels-Alder (RDA) cleavage [1] [2]. Aglycone and its rearranged products [1].
Phenylethanoid Glycosides Acteoside (Verbascoside), Isoacteoside [1] Unstable; degrade with increased processing. Acteoside can convert to Verbascoside via removal of a caffeoyl group [1]. Volatile alcohols (e.g., phenylethyl alcohol) and other derivatives [1].
Saccharides & Maillard Products Sucrose, Maltose, Glucose / 5-HMF [1] Monosaccharides and oligosaccharides hydrolyze. 5-HMF, a Maillard reaction product, increases steadily with steaming time and temperature [1]. 5-hydroxymethylfurfural (5-HMF) [1].

Analytical Method for Monitoring Degradation

To effectively troubleshoot, you need a reliable method to quantify this compound and its potential degradation products.

  • Recommended Technique: UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry). This technique is widely used for the comprehensive profiling of Rehmannia constituents due to its high sensitivity and accuracy [1] [2] [3].
  • Sample Preparation:
    • Extracts are typically diluted with a solvent like water or methanol [1].
    • The solution is centrifuged (e.g., at 12,000 rpm for 10 minutes) to remove particulates [1].
    • The supernatant is then injected into the system for analysis [1].
  • Chromatographic Conditions (Example):
    • Column: A reverse-phase column such as a Waters HSS T3 (1.7 μm, 2.1 × 100 mm) [1].
    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B) [1].
    • Detection: Mass spectrometry in negative or positive ion mode, with a mass range of 80–1000 Da [1] [2].

Proposed Stabilization Strategies & Experimental Workflow

Based on the general instability of similar compounds, here is a proposed experimental workflow to systematically identify and test stabilization parameters for this compound.

Start Start: Identify Degradation Problem Analyze Analyze Degradation Profile (UPLC-Q-TOF-MS) Start->Analyze Strat1 Strategy 1: Optimize Processing Parameters Analyze->Strat1 Strat2 Strategy 2: Modify Chemical Environment Analyze->Strat2 Strat3 Strategy 3: Use Protective Carriers Analyze->Strat3 Test Test Stabilization Strategies in Lab-Scale Model Strat1->Test Strat2->Test Strat3->Test Compare Compare Results Against Control Test->Compare End Define Optimal Protocol Compare->End

Strategy 1: Optimize Processing Parameters
  • Control Temperature and Time: Since degradation increases with thermal exposure, explore milder drying methods (e.g., vacuum microwave drying at low power) that have been shown to better preserve volatile and heat-sensitive compounds in other plant materials [4].
  • Limit Processing Cycles: The data shows that multiple cycles of steaming and drying accelerate the degradation of active compounds. Determine the minimum number of cycles required to achieve the desired product quality [1].
Strategy 2: Modify Chemical Environment
  • Adjust pH: The stability of glycosides can be pH-dependent. Conduct experiments to identify the pH range where this compound is most stable, avoiding highly alkaline or acidic conditions that might catalyze hydrolysis [1] [5].
  • Use Antioxidants: Add antioxidants to the processing solvent to mitigate oxidative degradation pathways.
Strategy 3: Use Protective Carriers
  • Employ Natural Polysaccharides: Co-processing with natural polysaccharides (like those from Astragalus) has been shown to form complexes with active compounds via hydrogen bonding, improving their stability against heat and digestion, and potentially shielding them from degradation [6].

Frequently Asked Questions

Q1: Why does this compound degrade during processing? While not explicitly studied, its structural analogs degrade due to heat-induced hydrolysis of glycosidic bonds and other rearrangement reactions. The general instability of iridoid glycosides under thermal stress is a key indicator [1] [2].

Q2: What are the key parameters to monitor during process development? The most critical factors are temperature, processing time, and number of processing cycles. The formation of 5-HMF can be a useful marker for excessive thermal stress, while the loss of parent monosaccharides (like glucose) indicates ongoing hydrolysis [1].

Q3: There is no commercial standard for this compound. How can I track it? You can use UPLC-Q-TOF-MS to identify the compound based on its accurate mass and predicted fragmentation pattern, even without a standard. By comparing chromatograms of samples subjected to different processing conditions, you can monitor the relative peak area of this compound to track its degradation semi-quantitatively [2].

References

Rehmaionoside B vs Rehmaionoside A comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure & Identification

The table below summarizes the key structural and identification data for both compounds.

Characteristic Rehmaionoside A Rehmaionoside B
Molecular Formula C₁₉H₃₄O₈ [1] C₁₉H₃₄O₈ [1] [2]
Molecular Weight 396.23 g/mol (calculated from formula) 396.23 g/mol (calculated from formula)
Classification Ionone glucoside [3] Ionone glucoside [3]
Structural Relationship Isomers [1] Isomers [1]
MS/MS Fragments (Positive Ion Mode) [M+Na]+ m/z 413.2149; key fragments: m/z 211.1692, 193.1592, 175.1484 [1] [M+Na]+ m/z 413.2149; key fragments: m/z 211.1692, 193.1592, 175.1484 [1]
Identification Workflow UHPLC-MS/MS; molecular formula prediction via software (e.g., MassHunter); structural inference based on fragmentation patterns and literature [1] UHPLC-MS/MS; molecular formula prediction via software (e.g., MassHunter); structural inference based on fragmentation patterns and literature [1]

Pharmacological Activity & Experimental Data

While both compounds are recognized as constituents of Rehmannia glutinosa, detailed biological studies retrieved focus on Rehmaionoside A.

Rehmaionoside A: Neuroprotection in Cerebral Ischemia

A 2022 study provides robust experimental data on the mechanism of Rehmannioside A in improving cognitive impairment after cerebral ischemia [4].

  • Experimental Protocol:

    • In Vivo Model: Rats subjected to Middle Cerebral Artery Occlusion and Reperfusion (MCAO) to induce cerebral ischemia. Rehmannioside A (80 mg/kg) was administered via intraperitoneal injection [4].
    • In Vitro Model: Human SH-SY5Y neuroblastoma cells exposed to H₂O₂ to induce oxidative stress. Cells were treated with Rehmannioside A (80 μM) [4].
    • Key Assessments: Cerebral infarct volume (TTC staining), neurological deficit scores (Garcia score), learning and memory (Morris water maze), cell viability (CCK-8/LDH assay), and biochemical analysis of oxidative stress markers (SOD, MDA, GSH, ROS). Protein levels in key signaling pathways were examined by western blotting [4].
  • Proposed Signaling Pathway: The study concluded that Rehmannioside A exerts its effects by activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways, thereby inhibiting oxidative stress and ferroptosis (a type of iron-dependent programmed cell death) [4].

The following diagram illustrates this mechanism based on the experimental data:

G RA Rehmannioside A PI3K PI3K RA->PI3K AKT AKT PI3K->AKT phosphorylation Nrf2 Nrf2 AKT->Nrf2 activation HO1 HO-1 Nrf2->HO1 SLC SLC7A11 Nrf2->SLC GPX4 GPX4 SLC->GPX4 Ferroptosis Inhibition of Ferroptosis GPX4->Ferroptosis Neuro Improved Cognitive Impairment Ferroptosis->Neuro

This compound: Research Status

The search results do not contain specific experimental data or detailed pharmacological studies on this compound. Its identification is reported alongside Rehmaionoside A as an isomeric ionone glucoside found in Rehmannia glutinosa [1] [3].

Analytical Methodologies

The identification and comparison of these compounds rely heavily on advanced chromatographic and spectrometric techniques:

  • UHPLC-MS/MS: The primary method for separation and characterization. Compounds are identified based on accurate mass measurement ([M+Na]+ ion at m/z 413.2149) and their characteristic fragmentation patterns, which involve the loss of a glucose unit (162 Da) and subsequent losses of water molecules [1] [5].
  • Multivariate Statistical Analysis: Used in comparative studies to identify these compounds as key chemical markers that distinguish between different processed forms of Rehmanniae Radix (e.g., dried vs. prepared) [6].

Summary and Research Outlook

Aspect Rehmaionoside A This compound
Structural Data Well-defined as an ionone glucoside isomer. Well-defined as an ionone glucoside isomer.
Pharmacological Data Robust data available; demonstrated neuroprotective effects via specific anti-ferroptosis pathways. Limited public data; bioactivity and mechanisms remain largely uncharacterized.
Research Status Extensively studied with a clear experimental model and proposed mechanism. Recognized as a constituent, but a significant gap exists in biological activity studies.

The most substantial difference lies in the depth of pharmacological investigation. Rehmaionoside A has a defined neuroprotective role, while This compound presents a significant opportunity for future research to elucidate its potential biological activities and mechanisms of action.

References

Analytical Comparison of Rehmaionoside A and B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and differentiating features of Rehmaionoside A and its isomer, Rehmaionoside B, as identified through advanced mass spectrometry.

Characteristic Rehmaionoside A This compound
Empirical Formula C₁₉H₃₄O₈ [1] C₁₉H₃₄O₈ [1]
Molecular Weight 390.47 g/mol (calculated from C₁₉H₃₄O₈) 390.47 g/mol (calculated from C₁₉H₃₄O₈)
MS Adduct Ion ([M+Na]⁺) m/z 413.2149 [1] m/z 413.2149 [1]
Key MS/MS Fragments m/z 211.1692, 193.1592, 175.1484 [1] m/z 211.1692, 193.1592, 175.1484 [1]
Proposed Identity Rehmaionoside A [1] This compound [1]
Status Isomer [1] Isomer [1]

> Important Note: The available public data, particularly from the primary source [1], does not specify the exact structural difference or chromatographic elution order that allows for the definitive differentiation between these two isomers. The identification is based on their isomeric relationship and shared fragmentation pattern.

Experimental Protocol for Identification

The identification and differentiation of Rehmaionoside A and B, as described in the literature, rely on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Here is a detailed breakdown of the cited methodology [1]:

  • 1. Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.
  • 2. Chromatographic Separation:
    • Column: A C18 reversed-phase column is used.
    • Mobile Phase: A gradient elution with two phases is employed—typically water (A) and acetonitrile or methanol (B), both modified with a volatile acid or salt like 0.1% formic acid or ammonium acetate to improve ionization and peak shape.
    • Goal: To achieve baseline separation of the two isomers based on their slight differences in hydrophobicity.
  • 3. Mass Spectrometric Detection:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    • Mass Analysis: The high mass accuracy of the Q-TOF analyzer is used to confirm the elemental composition of the precursor ions ([M+Na]⁺ at m/z 413.2149).
  • 4. MS/MS Fragmentation Analysis:
    • The sodium adduct ions of each isomer, after being separated by the LC, are selectively fragmented via collision-induced dissociation (CID).
    • The resulting product ion spectra are analyzed. While the major fragments (m/z 211.1692, 193.1592, 175.1484) are identical, suggesting a common core structure, the relative abundance of these fragments may differ.
    • The primary differentiating factor is their distinct retention times on the LC column, which allows them to be identified as separate peaks before mass analysis.

The following diagram illustrates this integrated analytical workflow:

G Sample Sample Extract UPLC UPLC Separation Sample->UPLC MS1 Q-TOF MS Analysis Precursor Ion: m/z 413.2149 UPLC->MS1 MS2 MS/MS Fragmentation Product Ions: m/z 211, 193, 175 MS1->MS2 Data Data Analysis Chromatographic Peak Assignment MS2->Data Result Isomer Differentiation (Rehmaionoside A vs. B) Data->Result

Research Implications and Next Steps

The current literature confirms that Rehmaionoside A and B are isomeric compounds present in Rehmannia radix and can be distinguished by LC-MS/MS [1] [2]. However, to build a more comprehensive comparison guide, the following steps are suggested:

  • Targeted Compound Isolation: Purify each isomer using preparative chromatography to obtain standard compounds. This would allow for the definitive assignment of absolute configuration and elution order.
  • Advanced Structural Elucidation: Employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the precise structural difference between the two isomers (e.g., the position of a glycosidic linkage or stereochemistry).
  • Quantitative Method Development: Develop and validate a quantitative LC-MS/MS method to determine the relative abundance of each isomer in different forms of Rehmannia radix (e.g., fresh, raw, prepared) to understand the impact of processing [1].

References

Rehmaionoside B quantitative validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Rehmaionoside B Identification Methods

The table below summarizes the key parameters for identifying this compound using mass spectrometry, as reported in recent research.

Parameter Specification / Observed Value
Analytical Technique UPLC-Q-TOF-MS / UHPLC-Q-TOF-IMS [1] [2]
Ionization Mode Positive ion mode [1] [2]
Observed Adduct Ion [M+Na]+ [1] [2]
Accurate Mass (m/z) 413.2149 [1] [2]
Molecular Formula C19H34O8 [1] [2]
Key MS/MS Fragments 211.1692, 193.1592, 175.1484 [1] [2]
Proposed Fragmentation Pathway Loss of a glucose unit (162 Da), followed by consecutive losses of two water molecules (H2O) [1] [2]

Experimental Workflow for Identification

The following diagram outlines the general experimental workflow used in the studies to identify this compound and other similar compounds.

Start Sample Preparation: Rehmanniae Radix extracts MS_Analysis UPLC/Q-TOF-MS Analysis Start->MS_Analysis Data_Processing Data Processing: Molecular formula prediction (Mass error < 10 ppm) MS_Analysis->Data_Processing MSMS_Fragmentation MS/MS Fragmentation Analysis Data_Processing->MSMS_Fragmentation Identification Structural Identification & Isomer Differentiation MSMS_Fragmentation->Identification

Research Context and Deeper Analysis

The identification of this compound is part of a broader effort to understand how processing affects the chemical composition of Rehmanniae Radix (Rehmannia root). Here's a deeper look at the findings:

  • Isomeric Relationship: this compound was identified as an isomer of Rehmaionoside A. They share the same molecular formula and molecular weight but have different chemical structures [1] [2].
  • Research Objective: These studies aim to qualitatively profile the chemical differences between various processed forms of Rehmanniae Radix (e.g., fresh, raw, and prepared). The goal is to link these compositional changes to the herb's varying therapeutic effects [1] [3].

References

Rehmaionoside B structural confirmation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Structural Identification of Rehmaionoside B

The identification of this compound in Rehmannia glutinosa primarily relies on UPLC-Q-TOF-MS and MS/MS fragmentation pattern analysis [1] [2].

Key Mass Spectrometry Data [1]:

Parameter Specification
Ion Mode Positive ([M+Na]⁺)
Observed m/z 413.2149
Molecular Formula C₁₉H₃₄O₈Na
Key MS/MS Fragments m/z 211.1692, 193.1592, 175.1484

The fragmentation pattern indicates the consecutive loss of a glucose unit (180 Da) and two water molecules, which is characteristic of rehmaionoside compounds [1]. This compound is an isomer of Rehmaionoside A [1].

Occurrence in Rehmannia glutinosa

Rehmannia glutinosa is used in different forms, and the chemical profile changes with processing. The table below summarizes where this compound has been identified.

Rehmannia Form Presence of this compound Key Comparative Notes
Dried Rehmannia Root (DRR) Detected [2] Considered a major discriminator from Prepared Rehmannia Root (PRR).
Prepared Rehmannia Root (PRR) Not specified/possibly reduced Stachyose, acteoside, and 6-O-coumaroylajugol are also key discriminators [2].
Nine-Steamed, Nine-Dried Not detected [1] Complex processing reduces diversity of glycosides and sugars.

One study notes that the diversity of glycosides and sugars is highest in the fresh root and decreases as processing becomes more complex [1].

Biological Activities and Context

While direct mechanistic studies on isolated this compound are limited, research on Rehmannia extracts provides context for its potential bioactivities.

  • Potential Anti-inflammatory and Neuroprotective Effects: An alcohol extract of Rehmannia, which contains this compound, demonstrated efficacy in alleviating osteoarthritis pain in rats. The extract reduced inflammation and secretion of neuropeptides (CGRP and Substance P), suggesting a potential neuroregulatory effect [3].
  • Therapeutic Pathway in Blood Deficiency: Processed Rehmannia root activates the PI3K-Akt signaling pathway, which is crucial for cell survival and metabolism. This activation is linked to the upregulation of AKT1 and NOS3, explaining its traditional use in treating blood deficiency [4]. The following diagram illustrates this signaling pathway and the role of Rehmannia.

G RRP Rehmanniae Radix Praeparata (RRP) PI3K PI3K RRP->PI3K Activates AKT1 AKT1 PI3K->AKT1 Phosphorylates NOS3 NOS3 AKT1->NOS3 Upregulates Effect Therapeutic Effect on Blood Deficiency NOS3->Effect Improves Metabolism & Hematopoiesis

A Practical Workflow for Structural Confirmation

For researchers aiming to confirm the presence and structure of this compound in a natural product sample, the following workflow synthesizes the techniques identified in the literature.

G Step1 Sample Preparation (Ultrasonic extraction with 80% Ethanol) Step2 Chromatographic Separation (UPLC/HRMS, C18 column) Step1->Step2 Step3 Mass Spectrometry Analysis (Q-TOF in positive ion mode) Step2->Step3 Step4 Data Interpretation Step3->Step4 Sub1 • Confirm [M+Na]⁺ at m/z 413.2149 • Determine formula C₁₉H₃₄O₈Na Step4->Sub1 Sub2 • Analyze MS/MS for key fragments m/z 211, 193, 175 Step4->Sub2 Result Confirmed Identification of This compound Sub1->Result Sub2->Result

References

Chemical Composition Comparison of Rehmannia Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Name Class Key Identified Forms of Rehmanniae Radix Brief Notes / Potential Activity
Rehmaionoside B Rehmaionoside (a type of scutellarein compound) Fresh (FRR), Raw (RRR), Prepared (PRR), Nine-steamed (NRR) [1] An isomer of Rehmaionoside A [1].
Rehmaionoside A Rehmaionoside (a type of scutellarein compound) Fresh (FRR), Raw (RRR), Prepared (PRR), Nine-steamed (NRR) [1] An isomer of this compound [1].
Oxythis compound Scutellarein compound Information not specified in results Identified based on a similar fragmentation pattern to scutellarein A/B [1].
Catalpol Iridoid glycoside All forms, but degrades with processing [1] [2] A major, well-studied iridoid. Unstable and degrades with increased steaming [2].
Dihydrocatalpol Iridoid glycoside All forms (FRR, RRR, PRR, NRR) [1] -
Gardoside Iridoid glycoside All forms (FRR, RRR, PRR, NRR) [1] -
Acteoside (Verbascoside) Phenylethanoid glycoside All forms [2] [3] Considered a main antioxidant; used for quality control in pharmacopoeia [3].
Echinacoside Phenylethanoid glycoside All forms (FRR, RRR, PRR, NRR) [1] -
Isoacteoside Phenylethanoid glycoside All forms (FRR, RRR, PRR, NRR) [1] -
Leucosceptoside A Phenylethanoid glycoside (benzyl alcohol glycoside) All forms (FRR, RRR, PRR, NRR) [1] -

Experimental Data & Identification Methods

The identification of these compounds, including this compound, primarily relies on advanced chromatographic and mass spectrometric techniques.

  • Key Methodology: LC-MS/MS Analysis

    • Instrumentation: Analysis is typically performed using High-Performance Liquid Chromatography coupled with a tandem Mass Spectrometer (e.g., UHPLC-LTQ-Orbitrap-MS/MS) [1] [2].
    • Ionization Mode: Compounds are often detected in positive ion mode [1].
    • Structural Identification:
      • The molecular formula is predicted using software based on the accurate mass of the [M+Na]+ ion.
      • The structure is inferred by analyzing the fragmentation pattern in the MS/MS spectrum. For this compound, the key fragments indicated the loss of a glucose molecule (180 Da) and subsequent loss of water molecules [1].
    • Sample Preparation: Powdered Rehmannia root is typically extracted using solvents like methanol or ethanol through methods such as ultrasonication [3].
  • General Workflow for Identifying Rehmannia Glycosides: The following diagram outlines the key steps researchers use to identify and characterize compounds like this compound from Rehmannia samples.

start Start: Rehmannia Root Sample step1 1. Sample Preparation (Solvent Extraction, e.g., Methanol) start->step1 step2 2. LC-MS/MS Analysis (Separation and Ionization) step1->step2 step3 3. Data Acquisition (Measure [M+Na]+ ion mass) step2->step3 step4 4. MS/MS Fragmentation (Analyze fragment ion patterns) step3->step4 step5 5. Structural Inference (Compare with literature/data) step4->step5 end End: Compound Identified step5->end

Key Insights and Research Gaps

The search results highlight two critical points for researchers:

  • Impact of Processing: The chemical composition of Rehmanniae Radix is significantly affected by processing. Studies show that the types of glycosides and sugars gradually change and reduce with increasingly complex processing (e.g., repeated steaming and drying) [1] [2]. Furthermore, iridoid glycosides like catalpol are unstable and degrade with increased steaming time, while other compounds like 5-hydroxymethylfurfural increase [2].
  • Activity Potential: Iridoid glycosides and phenylethanoid glycosides (like acteoside) are recognized as primary contributors to Rehmannia's antioxidant effects [3]. A network pharmacology study also suggests that iridoid glycosides are key bioactive compounds with multi-target therapeutic potential for conditions like diabetes and inflammation [4]. However, specific pharmacological data for this compound is not available in the results obtained.

Suggestions for Further Research

To build a comprehensive comparison guide, you may need to delve deeper into specialized scientific literature. Here are some suggestions:

  • Consult Specialized Databases: Search for "this compound" and "pharmacology" or "bioactivity" in more comprehensive databases like SciFinder, Reaxys, or PubMed Central to find dedicated bioactivity studies.
  • Review Patents: Checking patent literature may reveal proprietary research on the specific applications and efficacy of this compound.
  • Focus on Broader Classes: If data on this compound remains scarce, consider structuring your guide around the more widely studied glycoside classes in Rehmannia, such as the iridoid glycosides (e.g., Catalpol) and phenylethanoid glycosides (e.g., Acteoside), for which comparative data is more readily available.

References

Rehmaionoside B pharmacological comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Class Similarities

Rehmaionoside B is an ionone glycoside found in Rehmannia glutinosa [1]. The table below summarizes its key characteristics and similar compounds:

Compound Name Chemical Class Molecular Formula (if provided) Key Identifying Information
This compound Ionone glycoside C19H34O8 [1] Isomer of Rehmaionoside A [1].
Rehmaionoside A Ionone glycoside C19H34O8 [1] An important discriminator between dried and processed Rehmannia root; isomer of this compound [1] [2].
Oxythis compound Scutellarein compound C19H34O9 [1] Fragmentation pattern is similar to scutellarein A/B [1].

Chemical analysis shows that the complexity of processing Rehmannia glutinosa root significantly alters its chemical profile. With more intensive processing (e.g., multiple cycles of steaming and drying), the types of glycoside compounds, including ionone glycosides like this compound, tend to decrease [1].

Reported Pharmacological Mechanisms

While direct comparative pharmacological data is scarce, network pharmacology studies suggest how Rehmaionoside compounds may function.

A study on sepsis treatment identified Rehmaionoside A as a key active component of Rehmannia glutinosa. The research predicted its interaction with the target ADAM17 (A Disintegrin And Metalloproteinase 17) through molecular docking, suggesting a potential role in modulating the immune response in sepsis [3]. The following diagram illustrates the integrated workflow used in such studies to connect herbal compounds with disease mechanisms:

G Start Start: Identify Active Components (e.g., Rehmaionoside A) TargetPred Target Prediction (via SwissTargetPrediction, HERB) Start->TargetPred Network Construct & Analyze 'Component-Target-Disease' Network TargetPred->Network DiseaseTargets Identify Disease- Associated Targets (e.g., from RNA-seq of patient samples) DiseaseTargets->Network Enrichment Functional Enrichment Analysis (GO & KEGG) Network->Enrichment Validation Experimental Validation (Molecular Docking, Dynamics) Enrichment->Validation

References

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Rehmaionoside B

Dates

Last modified: 04-14-2024

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